Vaborbactam
Description
Properties
IUPAC Name |
2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOWNWLVCOUUEX-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027690 | |
| Record name | Vaborbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360457-46-0 | |
| Record name | (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vaborbactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vaborbactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vaborbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VABORBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vaborbactam's Mechanism of Action Against KPC Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health. A primary mechanism of resistance is the production of carbapenemases, with Klebsiella pneumoniae carbapenemase (KPC) being one of the most prevalent and clinically significant. Vaborbactam, a cyclic boronic acid β-lactamase inhibitor, was specifically designed to counteract KPC-mediated resistance. When combined with a carbapenem antibiotic such as meropenem, this compound restores its efficacy against KPC-producing organisms.[1][2] This technical guide provides a detailed overview of the mechanism of action of this compound against KPC enzymes, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action
This compound is a potent, reversible, covalent inhibitor of class A and class C serine β-lactamases, with particularly high affinity for KPC enzymes.[1][2] Unlike traditional β-lactamase inhibitors, this compound does not contain a β-lactam ring. Instead, its cyclic boronic acid structure mimics the transition state of the β-lactam hydrolysis reaction.
The inhibitory process involves a two-step mechanism:
-
Initial Non-covalent Binding: this compound first binds to the active site of the KPC enzyme to form a non-covalent complex.
-
Covalent Bond Formation: The boron atom of this compound is then attacked by the catalytic serine residue (Ser70) in the KPC active site, forming a stable, covalent acyl-enzyme intermediate.[3] This complex is highly stable, effectively sequestering the KPC enzyme and preventing it from hydrolyzing carbapenems.[1]
The crystal structure of this compound in complex with KPC-2 reveals key interactions within the active site that contribute to its high-affinity binding.[4][5]
Quantitative Analysis of this compound-KPC Interaction
The potency of this compound against KPC enzymes has been quantified through various kinetic parameters. The following table summarizes key data from published studies.
| Parameter | KPC-2 | KPC-3 | Reference(s) |
| Ki app (μM) | 0.056 ± 0.015 | 0.050 ± 0.016 | [2] |
| k2/K (M⁻¹s⁻¹) | (5.5 ± 0.5) x 10³ | (6.7 ± 0.3) x 10³ | [2] |
| koff (s⁻¹) | 0.000043 ± 0.000006 | 0.000030 ± 0.000001 | [2] |
| Residence Time (min) | 394 ± 50 | - | [2] |
| IC50 (nM) for ceftazidime hydrolysis inhibition | ~2-fold increase with D179Y mutation | - | [6] |
Visualizing the Mechanism and Experimental Workflow
This compound Inhibition of KPC Enzyme
Caption: this compound's two-step inhibition of the KPC enzyme.
Experimental Workflow for KPC Inhibition Assay
Caption: Workflow for determining KPC enzyme inhibition kinetics.
Experimental Protocols
Purification of Recombinant KPC-2 Enzyme
This protocol describes a general method for the expression and purification of His-tagged KPC-2 from E. coli.
-
Gene Cloning and Expression:
-
The gene encoding for the mature KPC-2 enzyme is cloned into an expression vector (e.g., pET series) containing a C-terminal or N-terminal polyhistidine tag.
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown overnight at 37°C with shaking.
-
A larger volume of LB broth is inoculated with the overnight culture and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged KPC-2 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged KPC-2 is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be performed if necessary.
-
KPC Enzyme Kinetics Assay with this compound
This protocol outlines a general procedure for determining the inhibitory kinetics of this compound against KPC enzymes using a chromogenic substrate.
-
Reagents and Materials:
-
Purified KPC enzyme
-
This compound stock solution
-
Chromogenic β-lactamase substrate (e.g., nitrocefin or CENTA)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin).
-
-
Procedure for Ki Determination:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
In the wells of a microplate, add the assay buffer, a fixed concentration of KPC enzyme, and the various concentrations of this compound.
-
The plate is incubated for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 30°C) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding a fixed concentration of the chromogenic substrate to each well.
-
The change in absorbance is monitored kinetically using the microplate reader.
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
-
The apparent inhibition constant (Ki app) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
-
Conclusion
This compound is a highly effective inhibitor of KPC carbapenemases, acting through a reversible, covalent mechanism that leads to the formation of a stable acyl-enzyme intermediate. Its potent inhibitory activity, characterized by low Ki values and a long residence time in the KPC active site, restores the efficacy of meropenem against many carbapenem-resistant Enterobacteriaceae. The detailed mechanistic understanding and robust experimental methodologies outlined in this guide provide a foundation for further research and development of novel β-lactamase inhibitors to combat the growing threat of antibiotic resistance.
References
- 1. Potency of this compound Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meropenem/vaborbactam activity in vitro: a new option for Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency of this compound Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaborbactam: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaborbactam is a potent, non-β-lactam inhibitor of a broad spectrum of β-lactamase enzymes, particularly those of Ambler classes A and C, including the Klebsiella pneumoniae carbapenemase (KPC) enzymes.[1] When co-administered with a β-lactam antibiotic, such as meropenem, this compound restores its activity against many clinically significant resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, tailored for professionals in the fields of chemistry and drug development.
Chemical Structure
This compound possesses a unique cyclic boronic acid pharmacophore. Its chemical identity is well-defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | 2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid |
| CAS Number | 1360457-46-0 |
| Molecular Formula | C₁₂H₁₆BNO₅S |
| Molecular Weight | 297.14 g/mol |
| SMILES | O=C(O)C[C@H]1CC--INVALID-LINK--OB1O |
2D Chemical Structure of this compound
Synthesis of this compound
The synthesis of this compound is a multi-step process, with a key transformation being the Matteson reaction to create the chiral α-chloroboronic ester intermediate. A notable advancement in the production of this compound has been the development of a continuous flow process for this critical step, which overcomes the challenges of handling unstable intermediates at cryogenic temperatures in traditional batch manufacturing.
Key Synthetic Intermediates and Overall Strategy
The synthesis of this compound can be conceptually divided into the formation of key chiral building blocks and their subsequent coupling and cyclization. A representative synthetic approach is outlined in the workflow diagram below.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on procedures described in the patent literature (WO 2015/171430 A1) and publications on its process development.
Continuous Flow Matteson Reaction for the Synthesis of the α-Chloroboronic Ester Intermediate
This key step involves the reaction of a boronic ester with dichloromethyllithium, generated in situ, followed by a rearrangement. The use of a continuous flow setup is crucial for managing the unstable lithium carbenoid intermediate at low temperatures.
-
Reactor Setup: A microreactor system composed of multiple mixing points and residence time loops maintained at specific temperatures.
-
Reagent Streams:
-
Stream 1: A solution of the starting boronic ester in an appropriate solvent (e.g., THF).
-
Stream 2: A solution of dichloromethane in THF.
-
Stream 3: A solution of n-butyllithium in hexanes.
-
Stream 4: A solution of zinc chloride in THF.
-
-
Procedure:
-
The reactor coils are pre-cooled to the required temperatures, typically between -70 °C and -95 °C for the initial steps.
-
Stream 2 (dichloromethane) and Stream 3 (n-butyllithium) are continuously pumped and mixed at the first mixing point to generate dichloromethyllithium. The residence time in this section is kept very short to minimize decomposition.
-
The stream containing the in-situ generated dichloromethyllithium is then immediately mixed with Stream 1 (boronic ester) at a second mixing point.
-
The reaction mixture flows through a residence time loop to allow for the formation of the boronate "ate" complex.
-
This is followed by mixing with Stream 4 (zinc chloride) in a quench loop reactor, which is maintained at a slightly higher temperature (e.g., -30 to -50 °C), to facilitate the 1,2-metallate rearrangement to the desired α-chloroboronate with high diastereoselectivity.
-
The output stream is collected in a receiving vessel for further processing.
-
Subsequent Transformation to this compound
Following the Matteson reaction, the synthesis proceeds through a series of standard organic transformations:
-
Azide Displacement: The α-chloro group is displaced with an azide, typically using sodium azide in a suitable solvent like DMF.
-
Reduction to Amine: The azide is reduced to the corresponding primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like triphenylphosphine followed by hydrolysis.
-
Amide Coupling: The resulting amine is coupled with 2-thiopheneacetic acid to form the amide bond. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) are commonly employed.
-
Cyclization and Deprotection: The final step involves the deprotection of any protecting groups and cyclization to form the oxaborinane ring. This is typically achieved under acidic conditions, which facilitates the removal of protecting groups and promotes the intramolecular condensation to yield this compound.
Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of this compound. It is important to note that yields can vary depending on the specific conditions and scale of the reaction.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Matteson Reaction (Continuous Flow) | Boronic Ester | α-Chloroboronic Ester | ~97% |
| Azide Displacement | α-Chloroboronic Ester | α-Azido Boronic Ester | High |
| Amide Coupling | Chiral Amine Intermediate | Amide Intermediate | Good to Excellent |
| Cyclization/Deprotection | Amide Intermediate | This compound | Good |
Mechanism of Action
This compound exerts its inhibitory effect on β-lactamase enzymes through a covalent, yet reversible, interaction with the active site serine residue. The boron atom in this compound is key to this mechanism.
Caption: The inhibitory pathway of this compound on serine β-lactamases.
The interaction proceeds as follows:
-
Initial Binding: this compound initially binds non-covalently to the active site of the β-lactamase.
-
Covalent Adduct Formation: The hydroxyl group of the catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic boron atom of this compound. This forms a stable, tetrahedral covalent adduct. This adduct mimics the transition state of the normal substrate hydrolysis, effectively blocking the enzyme's activity.
-
Reversibility: Unlike some other β-lactamase inhibitors that form irreversible acyl-enzyme intermediates, the bond between this compound and the serine residue is reversible, allowing the enzyme to eventually return to its active state if the inhibitor is removed.
Conclusion
This compound represents a significant advancement in the fight against antibiotic resistance. Its novel cyclic boronic acid structure and potent mechanism of action make it a valuable partner for β-lactam antibiotics. The development of a continuous flow synthesis for a key intermediate highlights the application of modern process chemistry in enabling the efficient and safe production of complex pharmaceutical agents. This guide provides a foundational understanding of the chemical and synthetic aspects of this compound for researchers and professionals dedicated to the discovery and development of new anti-infective therapies.
References
Vaborbactam's Spectrum of β-Lactamase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaborbactam, a cyclic boronic acid β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance, particularly in Gram-negative bacteria. When combined with a β-lactam antibiotic such as meropenem, this compound effectively neutralizes the activity of a broad range of serine β-lactamases, restoring the antibiotic's efficacy against otherwise resistant pathogens. This technical guide provides an in-depth overview of this compound's spectrum of activity, its mechanism of action, and the experimental methodologies used to characterize its inhibitory profile.
Spectrum of β-Lactamase Inhibition
This compound demonstrates potent inhibitory activity against a wide array of Ambler Class A and Class C β-lactamases. Its efficacy is particularly notable against Klebsiella pneumoniae carbapenemases (KPCs), which are a major cause of carbapenem resistance.[1][2][3][4] However, this compound shows weak inhibition of Class D β-lactamases and is not active against Class B metallo-β-lactamases.[1][2]
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified using various kinetic parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values of these parameters indicate more potent inhibition. The following tables summarize the reported Ki and IC50 values for this compound against a range of β-lactamases.
Table 1: this compound Inhibition Constants (Ki) for Various β-Lactamases
| β-Lactamase | Ambler Class | Ki (nM) |
| KPC-2 | A | 69 |
| CTX-M-15 | A | - |
| SHV-12 | A | - |
Note: Some Ki values were not explicitly found in the provided search results and are marked as "-". Further literature review may be required for a comprehensive list.
Table 2: this compound Half-Maximal Inhibitory Concentration (IC50) for Various β-Lactamases
| β-Lactamase | Ambler Class | IC50 (µM) |
| Mammalian Serine Proteases | - | >>1000 |
Note: this compound exhibits high specificity for bacterial β-lactamases with minimal activity against mammalian serine proteases, indicating a favorable safety profile.[5]
Mechanism of Action
This compound functions as a transition state analog that forms a reversible, covalent bond with the active site serine residue of serine β-lactamases.[5] This interaction prevents the hydrolysis of the β-lactam ring of the partner antibiotic, thereby preserving its antibacterial activity. The cyclic boronic acid structure of this compound is key to its potent inhibitory activity.[3]
This compound Inhibition Pathway
The following diagram illustrates the step-by-step mechanism of this compound's inhibition of a serine β-lactamase.
Caption: this compound inhibition pathway of serine β-lactamases.
Experimental Protocols
The determination of this compound's inhibitory activity involves several key experimental methodologies.
Determination of Inhibition Constant (Ki)
The Ki value, representing the dissociation constant of the enzyme-inhibitor complex, is a measure of the inhibitor's binding affinity. A common method for its determination is through kinetic analysis using a reporter substrate.
Workflow for Ki Determination
Caption: Experimental workflow for determining the Ki of this compound.
Detailed Steps:
-
Reagent Preparation: Purified β-lactamase enzyme is prepared in a suitable buffer. A series of this compound dilutions are made. A chromogenic substrate, such as nitrocefin, is prepared at a concentration near its Km value.
-
Incubation: The β-lactamase enzyme is pre-incubated with each concentration of this compound for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the reporter substrate.
-
Activity Measurement: The rate of substrate hydrolysis is monitored continuously using a spectrophotometer by measuring the change in absorbance at a specific wavelength.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the reaction progress curves. These velocities are then plotted against the inhibitor concentration and fitted to a suitable enzyme inhibition model (e.g., competitive, non-competitive, or mixed) to determine the Ki value.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency.
Methodology: The experimental setup for determining the IC50 is similar to that for Ki determination. A fixed concentration of the enzyme and substrate are used, while the concentration of this compound is varied over a wide range. The enzyme activity is measured at each inhibitor concentration. The IC50 value is then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Checkerboard Susceptibility Testing
This method is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against a bacterial strain.
Protocol Outline:
-
A microtiter plate is prepared with serial dilutions of the β-lactam antibiotic along the x-axis and serial dilutions of this compound along the y-axis.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated under appropriate conditions.
-
The minimum inhibitory concentration (MIC) of the antibiotic alone, this compound alone, and the combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
The fractional inhibitory concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Conclusion
This compound is a potent inhibitor of a broad range of clinically important Ambler Class A and C β-lactamases, most notably the KPC enzymes. Its unique cyclic boronic acid structure allows for a highly effective and specific mechanism of action, leading to the restoration of the activity of partner β-lactam antibiotics against many resistant Gram-negative bacteria. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this compound and future β-lactamase inhibitors.
References
Molecular Basis of Vaborbactam's Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the molecular mechanisms underpinning the inhibitory activity of vaborbactam, a novel non-suicidal β-lactamase inhibitor. This compound, a cyclic boronic acid derivative, potently inactivates a broad spectrum of serine β-lactamases, thereby restoring the efficacy of partner β-lactam antibiotics against resistant Gram-negative bacteria. This document details its mechanism of action, summarizes key quantitative kinetic data, outlines relevant experimental protocols, and provides visual representations of its inhibitory pathway and the workflow for its characterization.
Mechanism of Action
This compound functions as a potent, reversible covalent inhibitor of Ambler Class A and Class C serine β-lactamases.[1][2] Unlike many β-lactam-based inhibitors, this compound is not a substrate for these enzymes and its inhibitory action does not lead to its degradation. The inhibition process occurs via a two-step mechanism:
-
Initial Non-covalent Binding: this compound first binds to the active site of the β-lactamase to form a non-covalent Michaelis-Menten complex.[3]
-
Covalent Bond Formation: Subsequently, the boron atom of this compound is subject to nucleophilic attack by the catalytic serine residue (e.g., Ser70 in KPC-2) in the enzyme's active site.[4][5] This results in the formation of a stable, reversible covalent bond, creating a tetrahedral intermediate that mimics the transition state of β-lactam hydrolysis.[6]
This stable complex effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics.[6] The cyclic nature of this compound's structure is thought to contribute to its high affinity and specificity for β-lactamases over mammalian serine proteases.[7]
The following diagram illustrates the inhibitory mechanism of this compound against a serine β-lactamase.
Caption: this compound's two-step inhibitory mechanism.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against a wide range of β-lactamases. The following tables summarize key kinetic parameters, including the apparent inhibition constant (Kiapp), the second-order rate constant of inactivation (k2/K), and the dissociation rate constant (koff).
Table 1: Apparent Inhibition Constants (Kiapp) of this compound Against Various β-Lactamases
| Enzyme | Class | Carbapenemase | Kiapp (μM) |
| KPC-2 | A | + | 0.056 ± 0.015[1] |
| KPC-3 | A | + | 0.050 ± 0.016[1] |
| BKC-1 | A | + | 0.018 ± 0.002[1] |
| FRI-1 | A | + | 0.17 ± 0.06[1] |
| SME-2 | A | + | 0.042 ± 0.005[1] |
| CTX-M-15 | A | - | 0.021 - 1.04[1] |
| AmpC | C | - | 0.021 - 1.04[1] |
| OXA-48 | D | + | 14 ± 5[1] |
| OXA-23 | D | + | 66 ± 11[1] |
Table 2: Kinetic Parameters of this compound Inactivation of Various β-Lactamases
| Enzyme | k2/K (M-1s-1) | koff (s-1) | Residence Time (min) | Kd (nM) |
| KPC-2 | (5.5 ± 0.5) × 10³[1] | 0.000043 ± 0.000006[1] | 394 ± 50[1] | 7.4 ± 0.9[2] |
| KPC-3 | (6.7 ± 0.3) × 10³[1] | 0.000030 ± 0.000001[1] | 559 ± 28[1] | 4.4[1] |
| BKC-1 | (1.2 ± 0.1) × 10⁴[1] | 0.00040 ± 0.00008[1] | 43 ± 8[1] | 33[1] |
| FRI-1 | (3.4 ± 0.1) × 10³[1] | 0.0017 ± 0.0001[1] | 9.8 ± 0.7[1] | 509[1] |
| SME-2 | (5.0 ± 0.2) × 10³[1] | 0.00024 ± 0.00002[1] | 71 ± 7[1] | 47[1] |
| CTX-M-15 | (2.3 ± 0.2) × 10⁴[1] | 0.0009 ± 0.0002[1] | 19 ± 1[1] | 40[1] |
| AmpC | (2.4 ± 0.2) × 10⁴[1] | 0.0052 ± 0.0003[1] | 3.2 ± 0.2[1] | 220[1] |
Experimental Protocols
Enzyme Kinetics Assay for this compound Inhibition
This protocol describes a typical in vitro experiment to determine the kinetic parameters of β-lactamase inhibition by this compound using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase (e.g., KPC-2)
-
This compound
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the β-lactamase in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in assay buffer.
-
Prepare a stock solution of nitrocefin in DMSO and dilute to a working concentration in assay buffer. The final concentration of nitrocefin in the assay should be at or below its Km for the specific enzyme.[1]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the β-lactamase enzyme to each well.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
-
Initiation of Reaction and Data Collection:
-
Initiate the enzymatic reaction by adding the nitrocefin working solution to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm over time.[1]
-
-
Data Analysis:
-
Determine the initial velocity (rate of nitrocefin hydrolysis) for each this compound concentration.
-
Plot the initial velocity as a function of this compound concentration to determine the IC50 value.
-
To determine the kinetic parameters (k2/K and koff), more complex data fitting using appropriate kinetic models (e.g., for slow, tight-binding inhibitors) is required.[1]
-
X-ray Crystallography of this compound-β-Lactamase Complex
This protocol provides a general workflow for determining the crystal structure of a β-lactamase in complex with this compound.
Materials:
-
Highly purified and concentrated β-lactamase
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Protein Purification and Complex Formation:
-
Express and purify the target β-lactamase to >95% homogeneity.
-
Incubate the purified enzyme with a molar excess of this compound to ensure complete binding.
-
-
Crystallization:
-
Screen for crystallization conditions using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Crystal Soaking and Cryo-cooling:
-
If co-crystallization is unsuccessful, native enzyme crystals can be soaked in a solution containing this compound.
-
Transfer the crystals to a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection and Processing:
-
Mount the cryo-cooled crystal on the X-ray beamline.
-
Collect a complete diffraction dataset.
-
Process the diffraction data to obtain a set of indexed reflections with their intensities.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement, using a known structure of a homologous β-lactamase as a search model.[2]
-
Build the model of the this compound-enzyme complex into the electron density map.
-
Refine the structure to improve the fit between the model and the experimental data.
-
Experimental and Characterization Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a β-lactamase inhibitor like this compound.
Caption: A typical workflow for inhibitor characterization.
This comprehensive guide provides a detailed technical overview of the molecular basis of this compound's inhibitory activity, offering valuable insights for researchers and professionals in the field of antimicrobial drug development. The provided data and protocols serve as a foundational resource for further investigation and development of novel β-lactamase inhibitors.
References
- 1. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Early In Vitro Efficacy of Vaborbactam
This technical guide provides a comprehensive overview of the early in vitro studies that established the efficacy of this compound, a novel cyclic boronic acid β-lactamase inhibitor. This compound was specifically developed to restore the activity of carbapenems against Enterobacteriaceae that produce serine carbapenemases, particularly the Klebsiella pneumoniae carbapenemase (KPC).[1][2][3][4]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of serine β-lactamases, which are enzymes produced by bacteria that degrade β-lactam antibiotics like meropenem.[1] It is particularly potent against Ambler class A and class C serine β-lactamases.[1][3][5][6][7] this compound does not possess intrinsic antibacterial activity.[3]
The inhibitor functions by forming a reversible, covalent bond with the catalytic serine residue (Ser70) in the active site of these enzymes.[8][9] This interaction is highly stable, especially with KPC enzymes, resulting in a prolonged residence time and effective inactivation of the enzyme, which protects the partner antibiotic (meropenem) from hydrolysis.[1]
Quantitative Data: Enzyme Inhibition Kinetics
Detailed kinetic characterization studies have quantified this compound's potent inhibition of various recombinant β-lactamases. This compound demonstrates potent inhibition of class A and class C enzymes, with Ki (inhibition constant) values in the nanomolar range.[1] Its activity against class D enzymes is poor, and it shows no activity against class B metallo-β-lactamases.[1][6] The stability of the this compound-KPC complex is notably high, with a residence time of approximately 7 hours.[1]
| Enzyme Target | Class | Inhibition Constant (Ki) Apparent (μM) | Inactivation Efficiency (k₂/K) (M⁻¹s⁻¹) |
| KPC-2 | A | 0.056 ± 0.015 | (5.5 ± 0.5) x 10³ |
| KPC-3 | A | 0.050 ± 0.016 | (6.7 ± 0.3) x 10³ |
| SME-2 | A | 0.042 ± 0.005 | (5.5 ± 0.5) x 10³ |
| BKC-1 | A | 0.018 ± 0.002 | (1.2 ± 0.1) x 10⁴ |
| FRI-1 | A | 0.17 ± 0.06 | (3.4 ± 0.2) x 10³ |
| CTX-M-15 | A | 0.022 ± 0.004 | (2.4 ± 0.2) x 10⁴ |
| AmpC (P99) | C | 0.18 ± 0.02 | (1.8 ± 0.1) x 10⁴ |
Data sourced from Tsivkovski R, Lomovskaya O. 2020.[1]
Quantitative Data: In Vitro Antimicrobial Activity
The combination of Meropenem and this compound has been evaluated extensively against large collections of clinical isolates. This compound consistently restores the in vitro activity of meropenem against KPC-producing Enterobacteriaceae. In a global collection of 991 KPC-positive isolates, the addition of a fixed concentration of 8 µg/mL of this compound lowered the meropenem MIC₉₀ from >32 µg/mL to 1 µg/mL.[10][11] This demonstrates a potentiation effect of at least 64-fold for the combination against KPC-producing K. pneumoniae.[12]
| Organism Group (No. of Isolates) | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem-Vaborbactam¹ MIC₅₀ (µg/mL) | Meropenem-Vaborbactam¹ MIC₉₀ (µg/mL) |
| KPC-Positive Enterobacteriaceae (991) | 32 | >32 | 0.06 | 1 |
| K. pneumoniae (KPC-positive) (779) | 32 | >32 | 0.12 | 1 |
| Enterobacter spp. (KPC-positive) (80) | 16 | >32 | 0.03 | 0.25 |
| Serratia marcescens (KPC-positive) (30) | 32 | >32 | 0.12 | 1 |
| E. coli (KPC-positive) (28) | 16 | 32 | ≤0.03 | 0.06 |
¹ Meropenem tested in combination with a fixed concentration of 8 µg/mL this compound. Data sourced from Castanheira M, et al. 2018.[3][10][11]
Experimental Protocols
Enzyme Inhibition Kinetics Assay
The kinetic parameters of this compound's interaction with purified β-lactamase enzymes are determined by measuring the rate of hydrolysis of a chromogenic substrate, such as nitrocefin. The change in absorbance is monitored over time in the presence of varying concentrations of the inhibitor.
Methodology:
-
Enzyme Preparation: Recombinant His-tagged β-lactamase enzymes are expressed and purified.
-
Assay Conditions: The assay is typically performed in a phosphate buffer at a physiological pH.
-
Kinetic Measurement: The enzyme is pre-incubated with various concentrations of this compound for a set period.
-
Substrate Addition: The reaction is initiated by adding a chromogenic β-lactam substrate (e.g., 100 µM nitrocefin).
-
Data Acquisition: The rate of substrate hydrolysis is measured by monitoring the change in absorbance (e.g., at 490 nm) using a plate reader.[8]
-
Parameter Calculation: Kinetic parameters such as Kᵢ and k₂/K are calculated by fitting the reaction progress curves to appropriate enzyme inhibition models.
Antimicrobial Susceptibility Testing (AST)
The in vitro efficacy of Meropenem-Vaborbactam is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Isolate Preparation: Clinical bacterial isolates are cultured overnight, and the inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.
-
Antibiotic Preparation: Serial two-fold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth. These are tested alone and in combination with a fixed concentration of this compound (typically 8 µg/mL).[10][12][13]
-
Inoculation: The prepared bacterial suspension is added to each well of a microtiter plate containing the antibiotic dilutions.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[14]
References
- 1. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of this compound and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Effect of the β-Lactamase Inhibitor this compound Combined with Meropenem against Serine Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1378. Evaluation of the In vitro Activity of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae, Including Isolates Resistant to Ceftazidime–Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Meropenem/vaborbactam activity against carbapenem-resistant Klebsiella pneumoniae from catheter-related bloodstream infections [frontiersin.org]
Vaborbactam's Interaction with Bacterial Porin Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of carbapenem-resistant Enterobacteriaceae (CRE) represents a significant threat to global health. Vaborbactam, a novel boronic acid-based β-lactamase inhibitor, offers a promising therapeutic strategy when combined with meropenem to combat these challenging infections. This compound effectively inhibits Ambler class A and C β-lactamases, including the key Klebsiella pneumoniae carbapenemase (KPC).[1][2][3] However, for this compound to reach its periplasmic target, it must first traverse the outer membrane of Gram-negative bacteria. This passage is primarily mediated by porin channels. This technical guide provides an in-depth exploration of the critical interaction between this compound and bacterial porin channels, focusing on the mechanistic basis of its transport and the implications for antimicrobial efficacy.
This compound Transport Across the Outer Membrane
This compound penetrates the outer membrane of Klebsiella pneumoniae predominantly through the major porin channels, OmpK35 and OmpK36.[1][2][4][5] Studies utilizing isogenic strains of K. pneumoniae have demonstrated that while both porins facilitate this compound's entry, OmpK36 serves as the preferred channel.[1][2][4][5] The crucial role of these porins is underscored by the observation that the absence or mutation of these channels, particularly OmpK36, significantly diminishes the susceptibility of the bacteria to the meropenem-vaborbactam combination.[1][6][7][8] In contrast, the multidrug resistance efflux pump AcrAB-TolC has been shown to have a minimal effect on this compound's activity, highlighting the primary importance of porin-mediated entry.[1][2]
Quantitative Data on this compound-Porin Interaction
The functional status of porin channels directly correlates with the minimum inhibitory concentration (MIC) of meropenem-vaborbactam against K. pneumoniae. The following tables summarize quantitative data from various studies, illustrating the impact of porin mutations on the efficacy of this combination therapy.
Table 1: Meropenem-Vaborbactam MICs against K. pneumoniae with Different Porin Genotypes
| K. pneumoniae Strain Genotype | Meropenem MIC (µg/mL) | Meropenem-Vaborbactam MIC (µg/mL) | Reference |
| Wild-type OmpK35/OmpK36 | 16 | 0.03 | [1] |
| Mutant OmpK36 | >64 | 0.25 | [1] |
| OmpK35 non-functional, OmpK36 with GD insertion | - | 0.125 - 1 | [2] |
| OmpK35 non-functional, OmpK36 with IS5 insertion | - | 8 - 32 | [2] |
| Double loss-of-function (OmpK35 & OmpK36) | - | ≥16 | [2] |
Table 2: Median Meropenem-Vaborbactam MICs based on ompK36 Genotype in KPC-producing K. pneumoniae
| ompK36 Genotype | Number of Isolates | Median Meropenem-Vaborbactam MIC (µg/mL) | P-value | Reference |
| Wild-type | 54 | 0.03 | < 0.0001 | [1] |
| Mutant | 26 | 0.25 | < 0.0001 | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the interaction between this compound and bacterial porin channels.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of meropenem in the presence of a fixed concentration of this compound (typically 4 or 8 µg/mL).
-
Dispense the dilutions into a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Construction of Isogenic Porin Mutants
The creation of isogenic mutants with specific gene deletions is essential for studying the function of individual porins. In-frame deletion mutagenesis is a common technique.
Protocol (Generalized):
-
Primer Design and Amplification of Flanking Regions:
-
Design primers to amplify approximately 1 kb DNA fragments flanking the upstream and downstream regions of the target porin gene (ompK35 or ompK36).
-
-
Construction of Deletion Cassette:
-
Clone the amplified upstream and downstream fragments into a suicide vector, flanking an antibiotic resistance cassette.
-
-
Transformation and Homologous Recombination:
-
Introduce the suicide vector construct into the wild-type K. pneumoniae strain via conjugation or electroporation.
-
Select for transformants that have undergone a single homologous recombination event by plating on selective media.
-
-
Selection for Double Recombination:
-
Culture the single-crossover mutants in non-selective media to allow for a second recombination event, resulting in the excision of the suicide vector and the target gene.
-
Select for the desired double-crossover mutants by plating on media containing a counter-selective agent (e.g., sucrose for vectors containing sacB).
-
-
Verification:
-
Confirm the gene deletion in the putative mutants by PCR and DNA sequencing.
-
Quantification of Porin Gene Expression by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of porin genes.
Protocol:
-
RNA Extraction:
-
Culture the bacterial strains to the mid-logarithmic growth phase.
-
Extract total RNA from a defined number of bacterial cells using a commercial RNA purification kit.
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Real-time PCR:
-
Perform real-time PCR using the synthesized cDNA as a template, primers specific for the target porin genes (ompK35, ompK36), and a housekeeping gene (e.g., rpoB) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of PCR products in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (CT) values for each gene.
-
Normalize the CT values of the target genes to the CT value of the housekeeping gene (ΔCT).
-
Calculate the relative gene expression using the 2-ΔΔCT method, comparing the expression in the test strain to a control strain (e.g., wild-type).[9]
-
Visualizing this compound-Porin Interactions and Experimental Workflows
Graphviz diagrams are provided to illustrate the logical relationships and experimental processes described in this guide.
Caption: this compound transport and mechanism of action.
Caption: Experimental workflow for assessing this compound-porin interaction.
Conclusion
The interaction between this compound and bacterial porin channels is a critical determinant of its efficacy in combination with meropenem against CRE. The preferential transport of this compound through OmpK36 highlights this porin as a key factor in the susceptibility of K. pneumoniae to this therapeutic combination. Consequently, mutations or loss of OmpK36 represent a significant mechanism of resistance. A thorough understanding of these transport dynamics, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of effective strategies to combat multidrug-resistant Gram-negative pathogens. This knowledge can inform the design of novel β-lactamase inhibitors with improved permeability and aid in the interpretation of clinical susceptibility data.
References
- 1. Effects of KPC Variant and Porin Genotype on the In Vitro Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meropenem-Vaborbactam Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutation of kvrA Causes OmpK35 and OmpK36 Porin Downregulation and Reduced Meropenem-Vaborbactam Susceptibility in KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. jmilabs.com [jmilabs.com]
- 8. Mutations in ompK36 differentially impact in vitro synergy of meropenem/vaborbactam and ceftazidime/avibactam in combination with other antibiotics against KPC-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
The Significance of the Cyclic Boronic Acid in Vaborbactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vaborbactam is a novel, potent inhibitor of serine β-lactamases, including class A and class C enzymes, which has been approved for clinical use in combination with the carbapenem meropenem. A key structural feature of this compound is its cyclic boronic acid moiety, which is central to its mechanism of action and clinical efficacy. This technical guide provides an in-depth analysis of the significance of this functional group, detailing its role in the covalent, reversible inhibition of β-lactamases. This document summarizes key quantitative data on this compound's inhibitory activity, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. This compound (formerly RPX7009) represents a significant advancement in the field of β-lactamase inhibitors, largely due to its unique cyclic boronic acid pharmacophore.[1] This structure was specifically designed to target and inhibit a broad spectrum of serine β-lactamases, most notably the Klebsiella pneumoniae carbapenemase (KPC) enzymes.[1]
The cyclic boronic acid core of this compound is critical for its potent inhibitory activity. It acts as a transition-state analog, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. This allows this compound to form a reversible, covalent bond with the catalytic serine residue in the active site of the β-lactamase, effectively inactivating the enzyme.[2] The cyclic nature of the boronate ester is thought to constrain the molecule into an optimal conformation for binding, enhancing its affinity and selectivity for β-lactamases over other serine proteases.[2]
Mechanism of Action: The Role of the Cyclic Boronic Acid
This compound's inhibitory activity is a multi-step process that culminates in the formation of a stable, yet reversible, covalent adduct with the target β-lactamase.
-
Initial Non-covalent Binding: this compound first enters the active site of the β-lactamase and forms a non-covalent Michaelis-Menten complex.
-
Nucleophilic Attack and Covalent Bond Formation: The catalytic serine residue (e.g., Ser70 in KPC-2) in the enzyme's active site performs a nucleophilic attack on the electrophilic boron atom of the cyclic boronic acid. This results in the formation of a tetrahedral, covalent adduct.[3]
-
Reversible Inhibition: Unlike some other β-lactamase inhibitors that form essentially irreversible acyl-enzyme intermediates, the boronic acid adduct with the serine residue is reversible. This allows this compound to dissociate from the enzyme, but the slow off-rate contributes to its sustained inhibitory effect.[3]
The cyclic structure of the boronic acid is crucial for pre-organizing the molecule for this interaction, contributing to its high affinity and potent inhibition.
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound has been quantified against a wide range of β-lactamases. The following tables summarize key inhibition constants (Ki), 50% inhibitory concentrations (IC50), and minimum inhibitory concentrations (MICs) for meropenem in the presence of this compound.
Table 1: this compound Inhibition Constants (Ki) and Kinetic Parameters against Various β-Lactamases
| β-Lactamase | Ambler Class | Ki (µM) | k2/K (M-1s-1) | koff (s-1) |
| KPC-2 | A | 0.056 | 5.5 x 103 | 4.3 x 10-5 |
| KPC-3 | A | 0.050 | 6.7 x 103 | 3.0 x 10-5 |
| CTX-M-15 | A | 0.022 | 1.2 x 104 | - |
| SHV-12 | A | 0.18 | - | - |
| TEM-104 | A | 0.081 | - | - |
| AmpC (P. aeruginosa) | C | 0.035 | 2.4 x 104 | - |
| OXA-48 | D | 14 | - | - |
Data compiled from various sources.[4]
Table 2: Meropenem/Vaborbactam Minimum Inhibitory Concentrations (MICs) against β-Lactamase-Producing Enterobacteriaceae
| Organism (β-Lactamase) | Meropenem MIC (µg/mL) | Meropenem/Vaborbactam (8 µg/mL) MIC (µg/mL) |
| K. pneumoniae (KPC-2) | 16 | ≤0.06 |
| K. pneumoniae (KPC-3) | 32 | 0.12 |
| E. coli (CTX-M-15) | 64 | ≤0.06 |
| E. cloacae (AmpC) | 8 | 0.25 |
| K. pneumoniae (OXA-48) | 16 | 16 |
| K. pneumoniae (NDM-1) | >128 | >128 |
Data compiled from various sources.[3]
Experimental Protocols
Expression and Purification of Recombinant KPC-2 β-Lactamase
This protocol describes a general method for the expression and purification of His-tagged KPC-2 for use in kinetic and structural studies.
Methodology:
-
Cloning and Transformation: The blaKPC-2 gene is cloned into a suitable expression vector (e.g., pET series) containing a His-tag. The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged KPC-2 is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For higher purity, the eluted fractions containing KPC-2 are pooled, concentrated, and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer for storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity and Concentration: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.
Enzyme Inhibition Assays
Determination of IC50 and Ki Values:
Methodology:
-
Reagents:
-
Purified β-lactamase enzyme in assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 0.01% Triton X-100).
-
Serial dilutions of this compound in assay buffer.
-
Nitrocefin (a chromogenic β-lactam substrate) solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.[4]
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells. The final concentration of nitrocefin should be close to its Km for the specific enzyme.[4]
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.
-
X-ray Crystallography of this compound-β-Lactamase Complexes
Methodology for Structure Determination:
-
Protein Crystallization:
-
Purified β-lactamase (e.g., KPC-2 or CTX-M-14) at a high concentration (e.g., 10-20 mg/mL) is mixed with a precipitant solution using vapor diffusion (sitting or hanging drop) methods.
-
For the this compound complex, crystals of the apo-enzyme can be soaked in a solution containing a high concentration of this compound, or the protein can be co-crystallized with this compound. For example, the CTX-M-14-vaborbactam complex was obtained by soaking apo crystals in a solution containing 10 mM this compound.
-
-
Data Collection:
-
Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source. Data collection parameters such as wavelength, exposure time, and oscillation range are optimized to obtain a complete, high-resolution dataset.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of a homologous β-lactamase as a search model.
-
The initial model is refined against the experimental data, and the this compound molecule is built into the electron density map in the active site. The final structure is validated for its geometric quality.
-
Structure-Activity Relationship and Significance of the Cyclic Boronic Acid
The cyclic boronic acid moiety is a key determinant of this compound's potent and selective activity.
-
Conformational Constraint: The cyclic nature of the boronate ester pre-organizes the molecule into a conformation that is favorable for binding to the active site of serine β-lactamases. This reduces the entropic penalty of binding, leading to higher affinity.
-
Transition-State Mimicry: The tetrahedral geometry of the boron atom when covalently bound to the catalytic serine closely mimics the tetrahedral transition state of β-lactam hydrolysis. This mimicry contributes to the tight binding of this compound.
-
Selectivity: The specific geometry and electronic properties of the cyclic boronic acid contribute to its selectivity for β-lactamases over mammalian serine proteases, which is a critical aspect of its safety profile.
-
Broad Spectrum of Activity: The fundamental mechanism of targeting the catalytic serine makes this compound effective against a broad range of serine β-lactamases, including the clinically important KPC carbapenemases (Class A) and AmpC enzymes (Class C).[1] However, it is not active against metallo-β-lactamases (Class B) or most Class D enzymes, which do not utilize a serine residue for catalysis in the same manner.[1]
Conclusion
The cyclic boronic acid moiety is the cornerstone of this compound's design and function as a potent β-lactamase inhibitor. Its ability to form a reversible, covalent bond with the catalytic serine of a broad spectrum of serine β-lactamases, coupled with a favorable conformational pre-organization, results in a highly effective inhibitor that has become a valuable tool in combating antibiotic resistance. The detailed understanding of its mechanism of action, supported by robust quantitative data and detailed experimental methodologies, provides a solid foundation for the rational design of future generations of β-lactamase inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Characterization of the Interaction between KPC-2β-Lactamase and β-Lactamase Inhibitor Protein, BLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Vaborbactam In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the standardized in vitro susceptibility testing protocols for vaborbactam, a novel β-lactamase inhibitor. Adherence to these methodologies is crucial for obtaining accurate and reproducible minimum inhibitory concentration (MIC) and disk diffusion data, essential for both clinical diagnostics and drug development research. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction to this compound
This compound is a cyclic boronic acid β-lactamase inhibitor that protects meropenem from degradation by certain serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[1][2] By restoring the activity of meropenem, the combination agent, meropenem-vaborbactam, is effective against many carbapenem-resistant Enterobacterales (CRE).[2] This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to meropenem-vaborbactam.
Key Susceptibility Testing Methods
The primary methods for determining the in vitro susceptibility of bacterial isolates to meropenem-vaborbactam are broth microdilution, disk diffusion, and agar dilution. These methods are well-established and standardized by regulatory bodies like CLSI and EUCAST.
Broth Microdilution
This method is considered the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial in a liquid growth medium.
Disk Diffusion (Kirby-Bauer)
A qualitative or semi-quantitative method where a paper disk impregnated with a specific amount of the antimicrobial agent is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
Agar Dilution
Similar to broth dilution, this method involves incorporating serial dilutions of the antimicrobial agent directly into an agar medium. The agar is then inoculated with the test organism to determine the lowest concentration that inhibits visible growth.
Experimental Protocols
Below are the detailed protocols for performing in vitro susceptibility testing for meropenem-vaborbactam.
Protocol 1: Broth Microdilution Susceptibility Testing
This protocol is based on the CLSI M07 standard for dilution antimicrobial susceptibility tests.
1. Preparation of Materials:
-
Meropenem-vaborbactam: Prepare stock solutions as per the manufacturer's instructions. For testing, this compound is used at a fixed concentration of 8 µg/mL.[2][3]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use CAMHB that meets CLSI M07 specifications.
-
Microdilution Plates: Standard 96-well microtiter plates.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Experimental Procedure:
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of meropenem in CAMHB in the microdilution plates. Ensure that each well also contains a fixed concentration of 8 µg/mL of this compound.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible growth of the organism.
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol follows the procedures outlined in the CLSI M02 standard.
1. Preparation of Materials:
-
Meropenem-vaborbactam Disks: Use commercially available disks containing 20 µg of meropenem and 10 µg of this compound.
-
Mueller-Hinton Agar (MHA): Use MHA plates with a depth of 4 mm.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.
2. Experimental Procedure:
-
Inoculation: Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and streak the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution.
-
Disk Application: Aseptically apply the meropenem-vaborbactam disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours. For Staphylococcus aureus, incubate for a full 24 hours to detect potential methicillin resistance.[4]
-
Reading Results: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
Protocol 3: Agar Dilution Susceptibility Testing
This protocol is based on the CLSI M07 standard for dilution methods.
1. Preparation of Materials:
-
Meropenem-vaborbactam: Prepare stock solutions as per the manufacturer's instructions. This compound is used at a fixed concentration of 8 µg/mL.
-
Mueller-Hinton Agar (MHA): Prepare molten MHA and cool to 45-50°C.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 10^4 CFU per spot.
2. Experimental Procedure:
-
Prepare Agar Plates: Add appropriate volumes of the meropenem stock solution and a fixed amount of this compound solution to the molten MHA to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify.
-
Inoculation: Inoculate the surface of the agar plates with the standardized bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that prevents the growth of more than one colony.
Data Presentation
Table 1: Meropenem-Vaborbactam Quality Control (QC) Ranges (CLSI)
| Quality Control Strain | Broth Microdilution MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| Escherichia coli ATCC® 25922 | 0.008/8 – 0.06/8 | 31-37 |
| Escherichia coli ATCC® 35218 | 0.008/8 – 0.06/8 | - |
| Klebsiella pneumoniae ATCC® 700603 | - | 29-35 |
| Klebsiella pneumoniae ATCC® BAA-1705™ | 0.015/8 – 0.06/8 | 21-27 |
| Klebsiella pneumoniae ATCC® BAA-2814™ | 0.12/8 – 0.5/8 | 16-20 |
| Pseudomonas aeruginosa ATCC® 27853 | 0.12/8 – 1/8 | - |
| Staphylococcus aureus ATCC® 29213 | - | - |
Note: MIC values are presented as meropenem concentration/fixed this compound concentration (8 µg/mL).[5][6] Routine QC testing for meropenem/vaborbactam should include P. aeruginosa ATCC® 27853 and K. pneumoniae ATCC® BAA-2814™.[4]
Table 2: Meropenem-Vaborbactam Interpretive Criteria (Breakpoints)
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | ||||
| Enterobacterales | MIC (µg/mL) | ≤ 4/8 | 8/8 | ≥ 16/8 |
| Disk Diffusion (mm) | ≥ 17 | 14-16 | ≤ 13 | |
| EUCAST | ||||
| Enterobacterales | MIC (µg/mL) | ≤ 8 | - | > 8 |
| Disk Diffusion (mm) | ≥ 20 | 15-19 (ATU) | < 15 | |
| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 8 | - | > 8 |
| Disk Diffusion (mm) | ≥ 14 | - | < 14 |
Note: MIC values are presented as meropenem concentration/fixed this compound concentration (8 µg/mL). ATU = Area of Technical Uncertainty.[2][7][8][9]
Visualizations
Caption: Workflow for this compound Susceptibility Testing.
Caption: Mechanism of Action of Meropenem-Vaborbactam.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Meropenem-Vaborbactam Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. media.beckmancoulter.com [media.beckmancoulter.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Table 1. New meropenem-vaborbactam breakpoints in Enterobacterales, P.aeruginosa – Annals of Clinical Microbiology [acm.or.kr]
- 9. KoreaMed [koreamed.org]
Meropenem-Vaborbactam MIC testing for clinical isolates
An Application Note and Protocol for Meropenem-Vaborbactam MIC Testing
Introduction
Meropenem-vaborbactam is a combination antimicrobial agent consisting of meropenem, a broad-spectrum carbapenem antibiotic, and vaborbactam, a novel cyclic boronic acid β-lactamase inhibitor.[1] This combination was developed to combat challenging Gram-negative bacterial infections, particularly those caused by carbapenem-resistant Enterobacterales (CRE) that produce Klebsiella pneumoniae carbapenemase (KPC).[2][3] this compound effectively inactivates class A serine carbapenemases, including KPC, restoring the antimicrobial activity of meropenem.[2][4]
Accurate determination of the Minimum Inhibitory Concentration (MIC) is critical for guiding clinical therapy and monitoring the emergence of resistance. This document provides detailed protocols for standardized MIC testing of meropenem-vaborbactam against clinical isolates, intended for researchers, clinical microbiologists, and drug development professionals. The methodologies described are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocols
Standardized MIC testing can be performed using several methods, including broth microdilution, agar dilution, and gradient diffusion. Broth microdilution is considered the reference method.
Broth Microdilution (BMD) Method
This method involves preparing serial twofold dilutions of meropenem in combination with a fixed concentration of this compound in a liquid growth medium.
Materials:
-
Meropenem and this compound analytical powders
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline (0.85% NaCl) or sterile water
-
Incubator (35 ± 2°C)
-
Spectrophotometer or turbidimeter
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of meropenem and this compound in a suitable solvent as recommended by the manufacturer.
-
For the test, this compound is maintained at a fixed concentration of 8 µg/mL.[4]
-
Prepare intermediate dilutions of meropenem to achieve the final desired concentration range (e.g., 0.004/8 to 8/8 µg/mL) in the microtiter plate wells, ensuring the this compound concentration remains constant at 8 µg/mL in each well.[4]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the clinical isolate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Dispense the prepared antimicrobial dilutions into the wells of the 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.[5]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of meropenem-vaborbactam that completely inhibits visible bacterial growth.
-
Examine the growth control well to ensure adequate bacterial growth.
-
Interpret the MIC value using the clinical breakpoints established by regulatory bodies like the FDA, CLSI, or EUCAST.
-
Agar Dilution Method
This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organisms.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Meropenem-vaborbactam stock solutions
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculum replicator (e.g., Steers replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare serial twofold dilutions of meropenem-vaborbactam (with this compound fixed at 8 µg/mL) and add them to molten MHA (held at 45-50°C).
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Spot-inoculate the agar surfaces with approximately 1-2 µL of the prepared inoculum (delivering about 10⁴ CFU per spot).
-
Allow the spots to dry completely before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest drug concentration that inhibits the visible growth of the isolate. A faint haze or a single colony is disregarded.
-
Gradient Diffusion Method (e.g., ETEST®, MTS™)
This method uses a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.
Materials:
-
Meropenem-vaborbactam gradient strips (e.g., MIC Test Strip - MTS™)[5]
-
Mueller-Hinton Agar (MHA) plates (150 mm or 90 mm)
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard.[5]
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Gradient Strip:
-
Using sterile forceps, apply the meropenem-vaborbactam gradient strip to the center of the inoculated agar surface.[6] Ensure the entire strip is in contact with the agar.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will form around the strip.[5]
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[5]
-
If the intersection falls between two-fold dilutions on the scale, the value should be rounded up to the next highest two-fold dilution before interpretation.[5]
-
Quality Control (QC)
QC testing must be performed with each batch of MIC tests to ensure the accuracy and reproducibility of the results. This is done by testing standard reference strains with known MIC values.
Table 1: CLSI-Approved Broth Microdilution Quality Control Ranges for Meropenem-Vaborbactam.
| Quality Control Strain | Meropenem-Vaborbactam MIC Range (µg/mL) |
|---|---|
| Escherichia coli ATCC 25922 | 0.008/8 – 0.06/8 |
| Escherichia coli ATCC 35218 | 0.008/8 – 0.06/8 |
| Pseudomonas aeruginosa ATCC 27853 | 0.12/8 – 1/8 |
| Klebsiella pneumoniae ATCC BAA-1705 | 0.008/8 – 0.06/8 |
| Klebsiella pneumoniae ATCC BAA-2814 | 0.12/8 – 0.5/8 |
(Data sourced from CLSI guidelines and related studies)[4][5][7]
Data Interpretation
The calculated MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints. These breakpoints can differ between regulatory bodies such as the CLSI and EUCAST.
Table 2: Meropenem-Vaborbactam Clinical Breakpoints for Enterobacterales (µg/mL).
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|
| CLSI | ≤4/8 | 8/8 | ≥16/8 |
| EUCAST | ≤8/8 | No category | >8/8 |
(this compound concentration is fixed at 8 µg/mL)[8]
Performance Data
Meropenem-vaborbactam demonstrates potent in vitro activity against a wide range of clinical isolates, particularly KPC-producing CRE.
Table 3: In Vitro Activity of Meropenem-Vaborbactam against Contemporary Enterobacterales Isolates.
| Organism Group | No. of Isolates | Meropenem MIC₅₀ / MIC₉₀ (µg/mL) | Meropenem-Vaborbactam MIC₅₀ / MIC₉₀ (µg/mL) | % Susceptibility (CLSI) |
|---|---|---|---|---|
| All Enterobacterales | 1,697 | - | - | 99.1% |
| CRE Isolates | 222 | >32 / >32 | 0.12 / 1 | 93.2% |
| KPC-producing CRE | 991 | 32 / >32 | 0.06 / 1 | 99.0% |
| E. coli | 1,981 | - | ≤0.03 / 0.06 | 99.9% |
| K. pneumoniae | - | 32 / >32 | 0.12 / 1 | - |
(Data compiled from multiple surveillance studies)[9][10][11][12]
Visualized Workflows and Mechanisms
Diagrams help illustrate complex processes and relationships, ensuring clarity and understanding of the protocols and the drug's mechanism of action.
Caption: General workflow for determining the MIC of Meropenem-Vaborbactam.
Caption: Mechanism of action for Meropenem-Vaborbactam against KPC-producing bacteria.
References
- 1. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. liofilchem.com [liofilchem.com]
- 6. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 7. jmilabs.com [jmilabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmilabs.com [jmilabs.com]
- 12. Meropenem-Vaborbactam Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vaborbactam in Neutropenic Mouse Thigh Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the neutropenic mouse thigh infection model to evaluate the in vivo efficacy of vaborbactam, a beta-lactamase inhibitor, often in combination with meropenem. This model is a crucial tool in preclinical studies for assessing the potential of new antimicrobial agents against challenging Gram-negative pathogens.
Introduction
The rise of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to public health. This compound is a novel beta-lactamase inhibitor developed to counteract this resistance mechanism.[1][2][3][4][5] When combined with a carbapenem antibiotic like meropenem, this compound restores its activity against many KPC-producing strains.[1][5][6] The neutropenic mouse thigh infection model is a well-established and highly utilized preclinical model for evaluating the in vivo efficacy of antimicrobial agents. Its predictive value for human clinical outcomes has been demonstrated for various antibiotic classes.
Principle of the Model
In this model, mice are rendered neutropenic to mimic the immunocompromised state of certain patient populations who are at a higher risk for severe bacterial infections. A localized infection is then established in the thigh muscle by injecting a known quantity of a bacterial pathogen. Following the infection, treatment with the antimicrobial agent(s) of interest is initiated. The efficacy of the treatment is determined by quantifying the reduction in the bacterial load in the thigh tissue compared to untreated control animals.
Data Summary
The following tables summarize the quantitative data from various studies that have employed the neutropenic mouse thigh infection model to evaluate meropenem and this compound.
Table 1: Efficacy of Meropenem-Vaborbactam against KPC-Producing Enterobacteriaceae
| Bacterial Strain | Meropenem MIC (mg/L) | Meropenem MIC with this compound (8 mg/L) (mg/L) | Meropenem Dose (mg/kg) | This compound Dose (mg/kg) | Dosing Regimen | Change in log10 CFU/thigh vs. 0h Control | Reference |
| K. pneumoniae KP1074 | ≥64 | 0.5 | 300 | 50 | q2h for 24h | Significant reduction | [1] |
| K. pneumoniae KP1094 | 512 | 4 | 100 or 300 | 6.25 - 100 | q2h for 24h | Dose-dependent killing, max of 2.50 log reduction | [7] |
| 11 KPC-producing CRE strains | ≤0.06 - 8 | N/A | 300 | 50 | q2h for 24h | 0.8 to 2.89 log reduction | [1][7][8] |
Table 2: Efficacy of Meropenem-Vaborbactam against P. aeruginosa and A. baumannii
| Bacterial Strain | Meropenem MIC (mg/L) | Meropenem MIC with this compound (8 mg/L) (mg/L) | Meropenem Dose (mg/kg) | This compound Dose (mg/kg) | Dosing Regimen | Change in log10 CFU/thigh vs. 0h Control | Reference |
| P. aeruginosa PAM3210 | 2 | 2 | 300 | 50 | q2h for 24h | ~2-3 log reduction | [9] |
| P. aeruginosa PAM3312 | 8 | 8 | 300 | 50 | q2h for 24h | ~2-3 log reduction | [9] |
| P. aeruginosa PAM3232 | 8 | 8 | 300 | 50 | q2h for 24h | ~2-3 log reduction | [9] |
| P. aeruginosa PAM3353 | 4 | 2 | 300 | 50 | q2h for 24h | ~1 log greater reduction with combination | [10] |
| P. aeruginosa PAM3377 | 4 | 4 | 300 | 50 | q2h for 24h | ~1 log greater reduction with combination | [10] |
| P. aeruginosa PAM3304 | 16 | 8 | 300 | 50 | q2h for 24h | ~1 log greater reduction with combination | [10] |
| A. baumannii AB1022 | 2 | 2 | 300 | 50 | q2h for 24h | 3.52 log reduction | [9] |
| A. baumannii AB1157 | 4 | 4 | 300 | 50 | q2h for 24h | 4.32 log reduction | [9] |
| A. baumannii AB1137 | 8 | 8 | 300 | 50 | q2h for 24h | 2.33 log reduction | [9] |
Experimental Protocols
Materials
-
Animals: Female Swiss Webster mice (5-6 weeks old) or C3H/HeJ mice (22 ± 2 g).[6][10]
-
Bacterial Strains: Well-characterized clinical isolates of KPC-producing K. pneumoniae, E. coli, P. aeruginosa, or A. baumannii.
-
Reagents:
-
Equipment:
-
Syringes and needles for injections.
-
Tissue homogenizer.
-
Incubator.
-
Colony counter.
-
Standard laboratory equipment for microbiology.
-
Methods
1. Induction of Neutropenia:
-
Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide.[9]
-
A common regimen involves administering 150 mg/kg of cyclophosphamide on day -4 and day -1 relative to the day of infection.[9]
2. Preparation of Bacterial Inoculum:
-
Prepare a fresh overnight culture of the desired bacterial strain on appropriate agar plates.
-
Suspend colonies in sterile saline to achieve a specific optical density, corresponding to a known bacterial concentration (e.g., ~1 x 10^7 CFU/mL).[11]
3. Thigh Infection:
-
Two hours prior to the initiation of treatment, anesthetize the mice (e.g., with 5% isoflurane in oxygen).[2][9]
-
Inject 0.1 mL of the prepared bacterial inoculum into the thigh muscle of each hind leg.[2][9]
4. Drug Preparation and Administration:
-
Prepare fresh solutions of meropenem and this compound on each day of the experiment.
-
Meropenem is typically dissolved according to the prescribing information.[10]
-
This compound can be dissolved in water, and the pH adjusted to 7.5 with NaOH.[10]
-
For combination therapy, meropenem and this compound solutions can be admixed.[10]
-
Administer the drugs or vehicle control via intraperitoneal injection.[9][10] A common dosing schedule is every 2 hours for 24 hours to simulate human-like exposures.[1][7][8][9]
5. Assessment of Bacterial Burden:
-
At the end of the treatment period (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the thighs and homogenize them in a known volume of ice-cold saline.[9][10]
-
Perform serial ten-fold dilutions of the thigh homogenates.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).[9][10]
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the bacterial load (CFU/thigh).
6. Control Groups:
-
0-hour control: A group of infected mice euthanized just before the start of treatment to determine the initial bacterial load.[9][10]
-
24-hour control: An infected but untreated group of mice euthanized at the end of the experiment to confirm bacterial growth.[9][10]
-
Vehicle control: A group of infected mice treated with the vehicle used to dissolve the drugs.
Visualizations
Experimental Workflow
Caption: Workflow of the neutropenic mouse thigh infection model.
Signaling Pathway (Conceptual)
Caption: Mechanism of action of Meropenem-Vaborbactam.
References
- 1. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae in a Murine Model of Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of Meropenem-Vaborbactam against Pseudomonas aeruginosa and Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of human-simulated exposures of meropenem/vaborbactam and meropenem against OXA-48 β-lactamase-producing Enterobacterales in the neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vaborbactam Hollow-Fiber Infection Model PK/PD Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaborbactam is a novel, potent inhibitor of serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC) enzymes that confer resistance to carbapenem antibiotics.[1][2] In combination with a carbapenem such as meropenem, this compound restores its activity against many carbapenem-resistant Enterobacteriaceae (CRE).[2][3] The hollow-fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human pharmacokinetic (PK) profiles, enabling the detailed study of pharmacodynamic (PD) relationships and the suppression of antimicrobial resistance.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing the HFIM in the preclinical evaluation of meropenem-vaborbactam.
Principle of the Hollow-Fiber Infection Model
The HFIM is a bi-compartmental model consisting of a central reservoir and a cartridge containing thousands of semi-permeable hollow fibers.[6] Bacteria are inoculated into the extra-capillary space (ECS) of the cartridge, where they are contained.[7] A nutrient medium is continuously circulated from the central reservoir through the intra-capillary space, allowing for the exchange of nutrients, metabolic waste, and antimicrobial agents across the fiber membranes, while the bacteria remain in the ECS.[8] This setup permits the simulation of drug concentrations over time, mimicking human PK profiles of absorption, distribution, metabolism, and excretion.[4]
Meropenem-Vaborbactam Mechanism of Action
Meropenem, a carbapenem antibiotic, exerts its bactericidal effect by penetrating the bacterial cell wall and binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[9][10] This binding inhibits the cross-linking of peptidoglycan, leading to cell wall disruption and bacterial lysis.[10] However, KPC-producing bacteria express β-lactamase enzymes that hydrolyze the β-lactam ring of meropenem, inactivating the antibiotic.[11]
This compound, a cyclic boronic acid-based β-lactamase inhibitor, protects meropenem from degradation by these serine β-lactamases.[1][11] It does not possess intrinsic antibacterial activity but acts by forming a reversible covalent bond with the active site serine of the β-lactamase, effectively neutralizing the enzyme.[1] This allows meropenem to reach its PBP targets and exert its bactericidal activity.[9]
Meropenem-Vaborbactam mechanism of action.
Experimental Protocols
Materials
-
Hollow-fiber cartridges (e.g., polysulfone or cellulose acetate)
-
Peristaltic pump
-
Tubing and connectors
-
Central reservoir (glass bottle or flask)
-
Bacterial culture of KPC-producing Enterobacteriaceae (e.g., Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem and this compound analytical standards
-
Syringes and needles
-
Incubator
-
Spiral plater or manual plating supplies
-
Agar plates for colony counting
Hollow-Fiber System Assembly and Sterilization
Hollow-fiber system setup workflow.
-
Assembly: Connect the hollow-fiber cartridge, central reservoir, and tubing in a closed loop according to the manufacturer's instructions.
-
Sterilization: Fill the entire system with distilled water, ensuring no air bubbles are trapped. Autoclave the assembled system.
-
Media Replacement: Aseptically replace the sterile water with pre-warmed sterile CAMHB.
-
Equilibration: Place the system in a 37°C incubator and allow it to equilibrate for at least 2 hours before bacterial inoculation.
Bacterial Inoculum Preparation
-
Culture Preparation: Prepare an overnight culture of the test organism in CAMHB.
-
Inoculum Adjustment: Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 1 x 108 CFU/mL.[12][13][14]
-
Inoculation: Inoculate the bacterial suspension into the extra-capillary space of the hollow-fiber cartridge using a sterile syringe.
Simulation of Human Pharmacokinetics
-
Drug Preparation: Prepare stock solutions of meropenem and this compound.
-
Dosing Regimen: Simulate human dosing regimens by administering the drugs directly into the central reservoir. A common simulated regimen for meropenem is 2g every 8 hours as a 3-hour infusion.[3][15] this compound dosages can be varied to achieve different 24-hour area under the concentration-time curve (AUC) values, such as 192, 320, or 550 mg·h/L.[3][12][15]
-
Drug Clearance: The elimination half-life of the drugs is simulated by pumping fresh CAMHB into the central reservoir while simultaneously removing an equal volume of media to waste.
Sampling and Analysis
-
Bacterial Enumeration: At predetermined time points (e.g., 0, 2, 4, 8, 24, 32 hours), collect samples from the extra-capillary space. Perform serial dilutions and plate on appropriate agar to determine the bacterial concentration (CFU/mL).
-
Resistance Testing: At the end of the experiment, plate samples on agar containing meropenem-vaborbactam at concentrations above the baseline MIC to assess the emergence of resistance.
-
Pharmacokinetic Analysis: Collect samples from the central reservoir at various time points to measure drug concentrations using a validated analytical method (e.g., LC-MS/MS).
Data Presentation
Table 1: In Vitro Hollow-Fiber Model Parameters for Meropenem-Vaborbactam PK/PD Studies
| Parameter | Value/Condition | Reference |
| Bacterial Strains | KPC-producing K. pneumoniae, E. cloacae, E. coli | [12][13] |
| Initial Inoculum | ~108 CFU/mL | [12][14] |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | [16] |
| Meropenem Regimen | Simulated 2g every 8 hours, 3-hour infusion | [3][15] |
| This compound 24-h AUCs | 192, 320, 550 mg·h/L | [3][12][15] |
| Experiment Duration | 32 hours | [13][14] |
Table 2: Pharmacodynamic Targets for this compound in Combination with Meropenem in the Hollow-Fiber Infection Model
| Pharmacodynamic Endpoint | Required 24-h Free this compound AUC/Meropenem-Vaborbactam MIC Ratio | Reference |
| Bacteriostasis | 9 - 12 | [12][15][17] |
| 1-log10 CFU/mL Reduction | 18 - 38 | [3][15][17] |
| Resistance Suppression | > 24 | [3][15][17] |
Summary
The hollow-fiber infection model is a powerful tool for the preclinical evaluation of meropenem-vaborbactam. It allows for the determination of the PK/PD indices that best correlate with efficacy and the magnitude of these indices required for various antibacterial effects, including bacterial killing and resistance suppression. The data generated from these studies are crucial for optimizing dosing regimens to ensure clinical success against challenging CRE infections.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Application of the hollow fibre infection model (HFIM) in antimicrobial development: a systematic review and recommendations of reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hollow fibre infection model (HFIM) – REVIVE [revive.gardp.org]
- 6. Hollow-fibre infection model: adaptations for the culture and assessment of fastidious organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fibercellsystems.com [fibercellsystems.com]
- 8. fibercellsystems.com [fibercellsystems.com]
- 9. VABOMERE (meropenem and this compound) Ç How It Works [vabomere.com]
- 10. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Activity of Simulated Human Dosage Regimens of Meropenem and this compound against Carbapenem-Resistant Enterobacteriaceae in an In Vitro Hollow-Fiber Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Meropenem Pharmacodynamics and Emergence of Resistance against Carbapenem-Susceptible Non-Carbapenemase-Producing and Carbapenemase-Producing Enterobacterales: A Pharmacodynamic Study in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Murine Pyelonephritis Model for Vaborbactam Evaluation
Introduction
Vaborbactam is a novel beta-lactamase inhibitor that is used in combination with meropenem to treat serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing the Klebsiella pneumoniae carbapenemase (KPC) enzyme.[1][2][3] The murine pyelonephritis model is a crucial preclinical tool for evaluating the in vivo efficacy of antimicrobial agents like meropenem-vaborbactam against complicated urinary tract infections (cUTIs), including pyelonephritis.[1][3] This model allows for the assessment of bacterial clearance from the kidneys and helps to establish pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with therapeutic success.[2][4][5]
Principle of the Model
The model involves the transurethral inoculation of a pathogenic bacterial strain, typically a KPC-producing K. pneumoniae or Escherichia coli, into the bladder of female mice.[1][6] The infection then ascends to the kidneys, establishing pyelonephritis. Following a predetermined period to allow for infection establishment, treatment with meropenem-vaborbactam is initiated. The primary endpoint is the quantitative determination of bacterial load (Colony Forming Units, CFU) in the kidneys following the treatment period, compared to untreated controls and groups treated with meropenem alone.[1][6]
Applications
-
Efficacy Testing: To determine the in vivo activity of meropenem-vaborbactam against specific CRE strains.[1][3]
-
Dose-Ranging Studies: To identify optimal dosing regimens of this compound in combination with meropenem.[6][7]
-
PK/PD Analysis: To correlate drug exposure with antibacterial effect and define PK/PD targets for efficacy.[2][4][5]
-
Comparative Studies: To compare the efficacy of meropenem-vaborbactam to other antimicrobial agents.
Experimental Protocols
I. Materials and Reagents
-
Animals: Female C3H/HeJ mice (20-24 g) are often used due to their susceptibility to ascending urinary tract infections.[6][8][9]
-
Bacterial Strains: Clinically relevant KPC-producing carbapenem-resistant Klebsiella pneumoniae or Escherichia coli isolates.[1]
-
Growth Media: Tryptic Soy Broth (TSB) and Agar (TSA) or other suitable bacteriological media.
-
Anesthetics: Isoflurane or other appropriate anesthetics for minor procedures.
-
Reagents: Meropenem, this compound, sterile phosphate-buffered saline (PBS), 5% glucose water.[1]
-
Equipment: Catheters, syringes, instruments for dissection, stomacher or tissue homogenizer, incubator, spiral plater or manual plating supplies.
II. Experimental Procedure
-
Animal Acclimatization and Preparation:
-
Inoculum Preparation:
-
Culture the selected bacterial strain overnight in TSB at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 10⁸-10⁹ CFU/mL).
-
-
Induction of Pyelonephritis:
-
Anesthetize mice using isoflurane.
-
Insert a catheter transurethrally into the bladder.
-
Instill a specific volume (e.g., 50 µL) of the bacterial suspension into the bladder.
-
-
Infection Establishment:
-
Allow the infection to establish for a period of 4 days post-inoculation.[6]
-
-
Treatment Regimen:
-
On day 4 post-infection, initiate treatment.
-
Administer meropenem and this compound via intraperitoneal injection every 2 hours for a total of 12 doses over a 24-hour period.[6]
-
Treatment groups may include:
-
-
Endpoint Measurement:
-
At the end of the treatment period (e.g., 24 hours after the first dose), euthanize the mice.
-
Aseptically remove the kidneys.
-
Homogenize the kidneys in sterile PBS.
-
Perform serial dilutions of the kidney homogenates and plate on TSA.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the bacterial load (CFU/g of kidney tissue).
-
Data Presentation
The quantitative data from these experiments are typically presented as the mean log₁₀ CFU per gram of kidney tissue for each treatment group.
Table 1: Efficacy of Meropenem-Vaborbactam against KPC-producing K. pneumoniae in Murine Pyelonephritis Model
| Treatment Group (Dose in mg/kg, q2h) | N | Mean Bacterial Load (log₁₀ CFU/g Kidney) ± SD | Change from Control (log₁₀ CFU) |
| Untreated Control (Day 4) | 5 | 6.62 ± 0.98 | - |
| Meropenem (300) | 6 | 5.11 ± 1.23 | -1.51 |
| Meropenem (300) + this compound (50) | 6 | 3.73 ± 0.31 | -2.89 |
Data are representative and synthesized from published studies for illustrative purposes.[1][6]
Table 2: Efficacy of Meropenem-Vaborbactam against KPC-producing E. coli in Murine Pyelonephritis Model
| Treatment Group (Dose in mg/kg, q2h) | N | Mean Bacterial Load (log₁₀ CFU/g Kidney) ± SD | Change from Control (log₁₀ CFU) |
| Untreated Control (Day 4) | 5 | 6.85 ± 0.75 | - |
| Meropenem (100) | 7 | 5.90 ± 0.82 | -0.95 |
| Meropenem (100) + this compound (25) | 7 | 4.41 ± 1.38 | -2.44 |
| Meropenem (100) + this compound (50) | 7 | 4.33 ± 0.64 | -2.52 |
Data are representative and synthesized from published studies for illustrative purposes.[1][6]
Mandatory Visualization
Caption: Workflow of the murine pyelonephritis model for this compound evaluation.
Caption: Mechanism of action for Meropenem-Vaborbactam against KPC-producing bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae in a Murine Model of Pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae in a Murine Model of Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Vaborbactam Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that protects β-lactam antibiotics, such as meropenem, from degradation by certain serine β-lactamases.[1][2][3] Ensuring the stability of this compound in solution is critical for its efficacy and safety in clinical applications. These application notes provide detailed protocols for assessing the stability of this compound in various solutions, including forced degradation studies and compatibility with intravenous fluids.
Quantitative Stability Data
The stability of this compound in solution is dependent on factors such as temperature, concentration, and the type of intravenous fluid and storage container. The following tables summarize the available quantitative data for this compound stability.
Table 1: Stability of this compound in 0.9% Sodium Chloride in Polyvinyl Chloride (PVC) Bags
| Concentration (mg/mL) | Storage Temperature | Stability Duration (≥90% of initial concentration) |
| 4 | Room Temperature (~24°C) | 12 hours |
| 8 | Room Temperature (~24°C) | 12 hours |
| 16 | Room Temperature (~24°C) | 12 hours |
| 4 | Refrigerated (~4°C) | 120 hours |
| 8 | Refrigerated (~4°C) | 120 hours |
| 16 | Refrigerated (~4°C) | 120 hours |
Table 2: Stability of this compound in 0.9% Sodium Chloride in Elastomeric Pumps
| Concentration (mg/mL) | Storage Temperature | Stability Duration (≥90% of initial concentration) |
| 11.4 | Room Temperature (~24°C) | 12 hours |
| 11.4 | Refrigerated (~4°C) | 120 hours |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. These studies expose the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Hot air oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[6]
-
Acid Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature or heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[7]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature or heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[7]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).[7]
-
Dilute the solution to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period (e.g., 6 hours).[6]
-
Alternatively, expose a solution of this compound to dry heat.
-
After the exposure, allow the sample to cool to room temperature, dissolve (if solid), and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period (e.g., 7 days).[6]
-
Keep a control sample protected from light.
-
After the exposure, dilute the solution to a suitable concentration for analysis.
-
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC or UHPLC method (see Protocol 3.2).
Protocol for Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.
Objective: To provide a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][8]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 70:30 v/v).[4][9]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Preparation of Sample Solutions: Prepare the sample solutions from the forced degradation studies or other stability samples by diluting them to a concentration within the linear range of the standard curve.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Determine the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Evaluate the chromatograms for the presence of any new peaks, which may correspond to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the this compound peak.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound stability assessment.
Mechanism of Action: β-Lactamase Inhibition
Caption: this compound's mechanism of β-lactamase inhibition.
Proposed Chemical Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Physical Compatibility in Solution
This compound, in combination with meropenem, is administered intravenously. Co-administration with other drugs through the same intravenous line (Y-site) requires knowledge of physical compatibility to avoid precipitation or inactivation.
Table 3: Physical Compatibility of Meropenem/Vaborbactam (8 mg/mL each) with Selected Intravenous Drugs
| Compatible Drugs (Examples) | Incompatible Drugs |
| Amikacin | Albumin |
| Gentamicin | Amiodarone |
| Tobramycin | Anidulafungin |
| Colistin | Calcium chloride |
| Fosfomycin | Caspofungin |
| Linezolid | Ceftaroline |
| Tedizolid | Ciprofloxacin |
| Tigecycline | Daptomycin |
| Vancomycin | Diphenhydramine |
| Dobutamine | |
| Isavuconazole | |
| Midazolam | |
| Nicardipine | |
| Ondansetron | |
| Phenytoin |
Note: Compatibility can be concentration-dependent. Always consult the latest drug information and perform a visual inspection before co-administration.
Conclusion
The protocols and data presented provide a comprehensive framework for assessing the stability of this compound in solution. Adherence to these guidelines will ensure the generation of reliable and accurate stability data, which is essential for the development and clinical use of this compound-containing drug products. The stability of this compound is well-characterized under refrigerated and room temperature conditions in common intravenous solutions, allowing for flexible administration in a clinical setting. Forced degradation studies are critical for understanding the intrinsic stability of the molecule and for the development of stability-indicating analytical methods.
References
- 1. This compound | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Development And Validation Of Stability Indicating Rp- Hplc Method For Estimation Of Meropenem And this compound In Synthetic Mixture. [journalijar.com]
- 5. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Application Notes: Vaborbactam Synergy Testing with β-Lactam Antibiotics
Introduction
Vaborbactam is a potent, first-in-class cyclic boronic acid β-lactamase inhibitor.[1][2][3] It has no intrinsic antibacterial activity but functions to protect β-lactam antibiotics from degradation by a wide range of serine β-lactamases.[4][5] Its primary strength lies in the potent inhibition of Klebsiella pneumoniae carbapenemase (KPC), a class A serine carbapenemase that is a major cause of carbapenem resistance in Enterobacterales.[2][5][6] The combination of this compound with a carbapenem, such as meropenem, restores the antibiotic's activity against many carbapenem-resistant Enterobacterales (CRE), a significant threat in clinical settings.[1][6]
Synergy testing is crucial for evaluating the efficacy of such combination therapies. The checkerboard assay is a standard in vitro method used to quantify the interaction between two antimicrobial agents. This application note provides a detailed protocol for performing a checkerboard assay to assess the synergy between this compound and a β-lactam partner, typically meropenem.
Mechanism of Action
β-lactam antibiotics, like meropenem, act by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits peptidoglycan synthesis and leads to cell lysis and death.[4][7] However, bacteria can develop resistance by producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[5][8]
This compound specifically counters this resistance mechanism. It acts as a transition-state analog, forming a reversible covalent bond with the active site serine of serine-based β-lactamases, including KPC enzymes.[3][5] This binding effectively sequesters the β-lactamase, allowing the partner β-lactam antibiotic to reach its PBP targets unhindered and exert its bactericidal effect.[4]
Visualizing the Mechanism of Action
The diagram below illustrates the protective effect of this compound, enabling meropenem to inhibit bacterial cell wall synthesis in a resistant bacterium.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. VABOMERE (meropenem and this compound) Ç How It Works [vabomere.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vaborbactam Efficacy Testing in Murine Pneumonia Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for utilizing neutropenic murine pneumonia models to evaluate the in vivo efficacy of vaborbactam, a beta-lactamase inhibitor, in combination with meropenem against carbapenem-resistant Enterobacteriaceae (CRE), particularly Klebsiella pneumoniae.
Introduction
The rise of carbapenem-resistant Klebsiella pneumoniae (CRKP) poses a significant global health threat, necessitating the development of novel therapeutic agents. This compound, in combination with meropenem, has emerged as a promising treatment option. Animal models of pneumonia are crucial for the preclinical assessment of such antimicrobial agents. The neutropenic murine pneumonia model is a well-established and reproducible model that mimics the clinical scenario of pneumonia in immunocompromised patients, a population particularly vulnerable to CRKP infections.
Overview of the Neutropenic Murine Pneumonia Model
This model involves three key stages: induction of neutropenia, bacterial challenge to establish a lung infection, and subsequent therapeutic intervention with the test compound(s). The primary endpoint is typically the reduction in bacterial burden in the lungs, measured in colony-forming units (CFU), and in some studies, survival rates.
Experimental Protocols
Induction of Neutropenia
To mimic an immunocompromised state, mice are rendered neutropenic through the administration of cyclophosphamide.
-
Materials:
-
Cyclophosphamide monohydrate
-
Sterile saline for injection
-
Female Swiss Webster mice (or other suitable strain)
-
-
Protocol:
-
Prepare a solution of cyclophosphamide in sterile saline.
-
Administer cyclophosphamide via intraperitoneal (IP) injection. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection[1].
-
Monitor mice for any signs of distress.
-
Bacterial Inoculum Preparation
-
Materials:
-
KPC-producing Klebsiella pneumoniae strain (or other CRE)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile saline
-
Spectrophotometer
-
-
Protocol:
-
Streak the bacterial strain from a frozen stock onto an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into TSB and incubate overnight at 37°C with shaking.
-
Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash the pellet with sterile saline, and resuspend in saline.
-
Adjust the bacterial suspension to the desired concentration (e.g., ~10^7 CFU/mL) by measuring the optical density at 600 nm (OD600) and confirming with plate counts.
-
Intratracheal Inoculation for Pneumonia Induction
This method directly delivers the bacterial inoculum to the lungs.
-
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Bacterial inoculum
-
Microsprayer or similar device for aerosolized delivery
-
-
Protocol:
-
Anesthetize the mouse.
-
Visualize the trachea via direct laryngoscopy.
-
Insert the microsprayer into the tracheal bifurcation.
-
Instill a specific volume of the bacterial suspension (e.g., 50 µL) as an aerosol into the lungs[2].
-
Therapeutic Intervention
Treatment with meropenem-vaborbactam is initiated at a specified time point post-infection.
-
Materials:
-
Meropenem
-
This compound
-
Sterile vehicle for administration (e.g., saline)
-
-
Protocol:
-
Prepare the required concentrations of meropenem and this compound.
-
At 2 hours post-infection, administer the treatment via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Dosage regimens can vary. A common regimen in mouse models to simulate human exposure is meropenem at 300 mg/kg and this compound at 50 mg/kg, administered every 2 hours for 24 hours[3].
-
Assessment of Efficacy: Bacterial Load Determination
The primary outcome measure is the reduction in bacterial burden in the lungs.
-
Protocol:
-
At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice via an approved method.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a known volume of sterile saline.
-
Perform serial dilutions of the lung homogenate and plate onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates to determine the number of CFU per gram of lung tissue.
-
Calculate the log10 CFU reduction compared to the untreated control group.
-
Quantitative Data Summary
The efficacy of meropenem-vaborbactam in the neutropenic murine pneumonia model has been demonstrated in several studies. The following tables summarize the key quantitative findings.
Table 1: Efficacy of Meropenem-Vaborbactam against KPC-Producing K. pneumoniae in the Neutropenic Murine Lung Infection Model
| Bacterial Strain | Meropenem MIC (mg/L) | Meropenem/Vaborbactam MIC (mg/L) | Treatment Regimen (mg/kg, q2h for 24h) | Mean Log10 CFU/Lung Reduction vs. Control | Reference |
| K. pneumoniae (Strain 1) | >64 | 2 | Meropenem (300) + this compound (50) | >1.83 | [3] |
| K. pneumoniae (Strain 2) | 32 | 1 | Meropenem (300) + this compound (50) | >2.0 | [3] |
Note: Data is compiled from published studies and specific results may vary based on the experimental conditions.
Visualized Experimental Workflow
The following diagram illustrates the general workflow of the neutropenic murine pneumonia model for testing this compound efficacy.
References
- 1. 4.5. Pneumonia Model [bio-protocol.org]
- 2. Time-Course Transcriptome Analysis of Lungs From Mice Infected With Hypervirulent Klebsiella pneumoniae via Aerosolized Intratracheal Inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Klebsiella pneumoniae to Model Acute Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaborbactam Synergy with Other Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant organisms (MDROs), particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global public health. Vaborbactam is a novel, potent, non-suicidal, broad-spectrum beta-lactamase inhibitor with a cyclic boronic acid pharmacophore.[1][2] It is specifically designed to inhibit serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC) enzymes that are a primary mechanism of resistance to carbapenem antibiotics.[1][3] While this compound itself does not possess antibacterial activity, its combination with appropriate partner antibiotics, most notably the carbapenem meropenem, restores their efficacy against many resistant bacterial strains.[1][2]
These application notes provide a comprehensive overview of the synergistic potential of this compound with other antibiotics, supported by quantitative data from in vitro and in vivo studies. Detailed protocols for key experimental assays are included to facilitate further research and drug development in this critical area.
Mechanism of Action: this compound and Meropenem Synergy
Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located in the bacterial periplasm. This binding inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[1][4] However, in carbapenem-resistant bacteria, particularly those producing KPC enzymes, meropenem is rapidly hydrolyzed and inactivated by these β-lactamases before it can reach its PBP targets.[1]
This compound acts as a potent inhibitor of these KPC enzymes.[1] By binding to the active site of the β-lactamase, this compound protects meropenem from degradation, allowing it to reach the PBPs and exert its antibacterial activity. This synergistic interaction restores the susceptibility of many carbapenem-resistant strains to meropenem.[1]
Mechanism of Meropenem-Vaborbactam Synergy
Quantitative Data on this compound Synergy
The synergistic effect of this compound in combination with other antibiotics has been quantified using various in vitro and in vivo models. The following tables summarize key findings.
In Vitro Synergy: Checkerboard Assays
The checkerboard assay is a common in vitro method to assess antibiotic synergy, with the Fractional Inhibitory Concentration Index (FICI) being a key metric. A FICI of ≤ 0.5 is indicative of synergy.
| Combination | Organism | Strain Type | MIC of Partner Antibiotic Alone (µg/mL) | MIC of Partner Antibiotic with this compound (µg/mL) | FICI | Reference |
| Meropenem + this compound | K. pneumoniae | KPC-producing | 0.38 | 0.016 (with 8 µg/mL Fosfomycin) | 0.31 | [5] |
| Meropenem + this compound | K. pneumoniae | KPC-producing | 32 | ≤8 (with 8 µg/mL this compound) | Not explicitly stated, but significant reduction | [3][6] |
| Meropenem-Vaborbactam + Ceftazidime | A. baumannii | Carbapenem-Resistant | - | - | 0.17 - 0.5 (Synergy in 45.5% of isolates) | [7] |
| Meropenem-Vaborbactam + Gentamicin | A. baumannii | Carbapenem-Resistant | - | - | Synergy in 36.4% of isolates | [7] |
In Vivo Synergy: Animal Models
Animal models, such as the neutropenic mouse thigh and lung infection models, provide crucial data on the in vivo efficacy of antibiotic combinations.
| Animal Model | Organism | Strain Type | Treatment | Bacterial Load Reduction (log10 CFU) vs. Control | Reference |
| Neutropenic Mouse Thigh | K. pneumoniae | KPC-producing | Meropenem + this compound | 0.8 to 2.89 | [8] |
| Neutropenic Mouse Lung | K. pneumoniae | KPC-producing | Meropenem + this compound | >1.83 | [8][9] |
| Murine Pyelonephritis | K. pneumoniae | KPC-producing | Meropenem + this compound | 2.89 (vs. day 4 control) | [10] |
| Neutropenic Mouse Thigh | K. pneumoniae & E. cloacae | KPC-producing | Meropenem + this compound | Achieved stasis and 1-log kill at specific exposures | [11][12] |
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the checkerboard method for determining the FICI to assess antibiotic synergy.
Checkerboard Assay Workflow
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate of interest
-
Antibiotic A (e.g., Meropenem) stock solution
-
Antibiotic B (e.g., this compound) stock solution
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial isolate overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
In the first column, add an additional 50 µL of the highest concentration of Antibiotic A to each well in rows A through G.
-
In the first row, add an additional 50 µL of the highest concentration of Antibiotic B to each well in columns 1 through 11.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions of Antibiotic A horizontally across the plate from columns 1 to 10 by transferring 50 µL from one well to the next. Discard the final 50 µL from column 10. Column 11 will serve as the control for Antibiotic B alone.
-
Perform two-fold serial dilutions of Antibiotic B vertically down the plate from rows A to G by transferring 50 µL from one well to the next. Discard the final 50 µL from row G. Row H will serve as the control for Antibiotic A alone.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for sterility control wells). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
Visually inspect the plates for turbidity to determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
-
FICI Calculation:
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[13][14][15]
-
-
Interpretation:
Time-Kill Assay Protocol
This protocol describes the time-kill assay to evaluate the bactericidal activity of antibiotic combinations over time.
Time-Kill Assay Workflow
Materials:
-
Culture tubes or flasks
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate of interest
-
Antibiotic A (e.g., Meropenem) stock solution
-
Antibiotic B (e.g., this compound) stock solution
-
Shaking incubator
-
Agar plates
-
Pipettes and dilution tubes
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial isolate to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with the following:
-
No antibiotic (growth control)
-
Antibiotic A alone (at a specific concentration, e.g., MIC)
-
Antibiotic B alone (at a specific concentration)
-
Combination of Antibiotic A and Antibiotic B
-
-
-
Inoculation and Incubation:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 37°C with constant agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
-
Colony Counting:
-
Incubate the agar plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[16]
-
Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Conclusion
This compound, in combination with meropenem and potentially other antibiotics, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria, particularly KPC-producing Enterobacteriaceae. The synergistic interaction between this compound and its partner antibiotics restores their antimicrobial activity and provides a much-needed therapeutic option for serious infections. The protocols provided herein offer standardized methods for researchers to further investigate and characterize the synergistic potential of this compound-based combinations against a broader range of pathogens and with other antibiotic classes. Continued research in this area is crucial for optimizing combination therapies and combating the growing threat of antibiotic resistance.
References
- 1. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of meropenem-vaborbactam combinations and eravacycline against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
Vaborbactam for the Treatment of Infections in Immunocompromised Hosts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunocompromised individuals, including those with hematologic malignancies or undergoing solid organ transplantation, are at a heightened risk for severe infections with multidrug-resistant organisms, particularly carbapenem-resistant Enterobacterales (CRE). Vaborbactam, a novel cyclic boronic acid β-lactamase inhibitor, in combination with the carbapenem antibiotic meropenem, presents a promising therapeutic option for these challenging infections. This document provides detailed application notes and protocols for researchers and drug development professionals on the use of meropenem-vaborbactam in the context of immunocompromised hosts.
Mechanism of Action
This compound works by protecting meropenem from degradation by certain serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[1] Meropenem exerts its bactericidal activity by penetrating the cell wall of most Gram-positive and Gram-negative bacteria and binding to penicillin-binding proteins (PBPs). This binding inhibits the final step of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis and death.[2][3] this compound itself does not possess antibacterial activity.[2][4] Resistance to meropenem-vaborbactam can emerge through mechanisms such as mutations in the porin channel gene ompK36 and an increase in the copy number of the blaKPC gene.[5][6][7]
Clinical Efficacy in Immunocompromised Hosts
The TANGO II trial was a key study that evaluated the efficacy and safety of meropenem-vaborbactam in patients with CRE infections, including a subset of immunocompromised individuals.[5]
Table 1: Clinical Outcomes in Immunocompromised Patients with CRE Infections (TANGO II Trial)
| Outcome | Meropenem-Vaborbactam (n=12) | Best Available Therapy (BAT) (n=6) |
| Clinical Cure at End of Treatment | 75.0% (9/12) | 33.3% (2/6) |
| Clinical Cure at Test-of-Cure | 66.7% (8/12) | 33.3% (2/6) |
| 28-Day All-Cause Mortality | 16.7% (2/12) | 50.0% (3/6) |
Data sourced from an analysis of the TANGO II trial focusing on immunocompromised patients.[5]
In Vitro Activity
Meropenem-vaborbactam has demonstrated potent in vitro activity against a wide range of Enterobacterales isolates, particularly those producing KPC enzymes.
Table 2: In Vitro Activity of Meropenem-Vaborbactam Against KPC-Positive Enterobacterales
| Organism | Number of Isolates | Meropenem MIC50/MIC90 (µg/mL) | Meropenem-Vaborbactam MIC50/MIC90 (µg/mL) | % Susceptible to Meropenem-Vaborbactam (≤4 µg/mL) |
| Enterobacterales | 991 | 32 / >32 | 0.06 / 1 | 99.0% |
This compound was tested at a fixed concentration of 8 µg/mL. Data from a global collection of KPC-positive Enterobacteriaceae isolates.[7][8]
Pharmacokinetics and Pharmacodynamics
While specific pharmacokinetic data in the immunocompromised population is limited, studies in the general population and those with renal impairment provide valuable insights. Both meropenem and this compound exhibit linear pharmacokinetics. The pharmacodynamic parameter that best correlates with the efficacy of this compound in combination with meropenem is the 24-hour free this compound area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC).[2][9] A magnitude of 18 to 38 for this ratio is associated with a 1-log kill.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
Protocol: Broth Microdilution Method (CLSI Guidelines)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M23 guidelines for determining the MIC of meropenem-vaborbactam.[9][10][11]
-
Prepare Materials:
-
Mueller-Hinton broth (cation-adjusted).
-
Meropenem-vaborbactam stock solution (this compound at a fixed concentration of 8 µg/mL).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland, further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Quality control strains (e.g., K. pneumoniae ATCC® BAA-1705™).[12]
-
-
Procedure:
-
Serially dilute the meropenem-vaborbactam stock solution in Mueller-Hinton broth across the microtiter plate to achieve a range of concentrations.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
-
Interpretation:
-
The MIC is the lowest concentration of meropenem-vaborbactam that completely inhibits visible growth of the organism.[12]
-
Neutropenic Mouse Thigh Infection Model
This in vivo model is crucial for evaluating the efficacy of antimicrobial agents in an immunocompromised setting.[13][14][15][16]
-
Animal Preparation:
-
Infection:
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer meropenem-vaborbactam (or comparator agents) via a relevant route (e.g., intraperitoneal or subcutaneous injection) at various dosing regimens. Dosing in mice can be designed to simulate human exposures. For example, meropenem at 300 mg/kg and this compound at 50 mg/kg administered every 2 hours can simulate a human dose of 2g of each component infused over 3 hours every 8 hours.[13][14][17]
-
-
Endpoint Evaluation:
-
At a predetermined time (e.g., 24 hours after the start of treatment), euthanize the mice.
-
Aseptically remove the thighs and homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial burden (CFU/thigh).
-
-
Data Analysis:
-
Compare the bacterial counts in the treated groups to the control group (untreated or vehicle-treated) to determine the efficacy of the treatment.
-
Conclusion
Meropenem-vaborbactam is a valuable addition to the antimicrobial armamentarium for treating serious infections caused by CRE in immunocompromised patients. The provided data and protocols offer a framework for further research and development in this critical area. Future studies should focus on optimizing dosing strategies in this specific patient population and further elucidating mechanisms of resistance.
References
- 1. This compound | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. VABOMERE (meropenem and this compound) Ç How It Works [vabomere.com]
- 3. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. Meropenem-Vaborbactam Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro-obtained meropenem-vaborbactam resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. jmilabs.com [jmilabs.com]
- 12. liofilchem.com [liofilchem.com]
- 13. Activity of Meropenem-Vaborbactam against Pseudomonas aeruginosa and Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Activity of Meropenem-Vaborbactam against Pseudomonas aeruginosa and Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Vaborbactam solubility issues in laboratory settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with vaborbactam in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a cyclic boronic acid β-lactamase inhibitor.[1][2][3][4] Its molecular structure, containing both hydrophilic and hydrophobic regions, can lead to variable solubility depending on the solvent and experimental conditions.[5] Understanding its solubility is crucial for preparing accurate and effective solutions for in vitro and in vivo studies.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents and aqueous buffers. For stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1] For experiments requiring an organic solvent-free solution, this compound can be dissolved directly in aqueous buffers such as PBS (phosphate-buffered saline).[1]
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What could be the cause?
A3: Precipitation upon dilution can occur if the concentration of the organic solvent from the stock solution is too high in the final aqueous solution, or if the final concentration of this compound exceeds its solubility limit in the aqueous buffer. Ensure that the residual amount of the organic solvent is insignificant, as it may also have physiological effects.[1] It is recommended to make further dilutions of the stock solution into aqueous buffers or isotonic saline just prior to performing biological experiments.[1]
Q4: How stable is this compound in solution?
A4: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For longer-term storage, it is advisable to store stock solutions in appropriate solvents at -20°C or -80°C.[4] When combined with meropenem in 0.9% sodium chloride, stability is concentration-dependent, with lower concentrations (10 and 20 mg/mL) being stable for up to 12 hours at room temperature.[6]
Q5: Can I sonicate this compound to aid dissolution?
A5: Yes, ultrasonication can be used to help dissolve this compound, particularly in aqueous solutions like water or PBS.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving. | Improper solvent choice. | Refer to the solubility data table below to select an appropriate solvent. For stock solutions, DMSO and DMF offer higher solubility.[1] |
| Insufficient mixing. | Vortex or sonicate the solution to aid dissolution.[7] | |
| Low temperature. | Gently warming the solution may improve solubility, but be cautious of potential degradation.[5] | |
| Precipitation occurs after adding to media. | This compound concentration exceeds its solubility in the final medium. | Decrease the final concentration of this compound. |
| Interaction with media components. | Prepare a more concentrated stock and use a smaller volume to minimize solvent effects. Ensure the residual organic solvent is minimal.[1] | |
| pH of the final solution. | The solubility of boronic acids can be pH-dependent.[5] Check and adjust the pH of your final solution if necessary. | |
| Inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh aqueous solutions daily.[1] Store stock solutions appropriately at low temperatures.[4] |
| Inaccurate concentration due to incomplete dissolution. | Ensure complete dissolution of this compound powder before use by visual inspection and, if necessary, brief sonication. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ~20 mg/mL[1] | Suitable for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~20 mg/mL[1] | Another option for high-concentration stock solutions. |
| Ethanol | ~10 mg/mL[1] | Lower solubility compared to DMSO and DMF. |
| PBS (pH 7.2) | ~2 mg/mL[1] | For preparing organic solvent-free aqueous solutions. |
| Water | 5.26 mg/mL[7] | May require sonication to achieve dissolution.[7] |
| 108 mM Sodium Carbonate | 25 mg/mL[7] | Higher aqueous solubility can be achieved with a basic buffer. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex the solution until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in PBS
-
Thaw a frozen aliquot of the this compound stock solution (from Protocol 1) at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume of PBS (pH 7.2).
-
Add the calculated volume of the this compound stock solution to the PBS.
-
Mix thoroughly by gentle inversion or vortexing.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal and does not affect the experiment.[1]
-
Use the freshly prepared aqueous solution on the same day.[1]
Visualizations
Mechanism of Action: this compound Inhibition of β-Lactamase
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: In Vitro Selection of Vaborbactam-Resistant Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro selection of vaborbactam-resistant mutants.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to meropenem-vaborbactam observed in vitro?
A1: In vitro studies primarily identify two main mechanisms of resistance to meropenem-vaborbactam in KPC-producing Klebsiella pneumoniae:
-
Porin Mutations: Loss-of-function mutations in the outer membrane porin genes, particularly ompK36, are frequently observed.[1][2] this compound utilizes OmpK35 and OmpK36 to cross the outer membrane, with OmpK36 being the preferred route. Disruption of these porins reduces the intracellular concentration of this compound.[3]
-
Increased blaKPC Gene Copy Number: Amplification of the gene encoding the KPC enzyme leads to higher levels of β-lactamase production, which can overcome the inhibitory effect of this compound.[1][2][4]
Notably, mutations in the coding region of the blaKPC gene are not a common mechanism of resistance to meropenem-vaborbactam, in contrast to what is sometimes observed with ceftazidime-avibactam.[1][2][4][5]
Q2: At what frequency are single-step this compound-resistant mutants selected in vitro?
A2: The frequency of spontaneous mutant selection is dependent on the concentrations of meropenem and this compound used. Studies have shown that a combination of meropenem and this compound at 8 µg/mL each can suppress the mutation frequency to <1 x 10-8 in a majority of KPC-producing K. pneumoniae strains.[1][4] For some strains, higher concentrations of meropenem (e.g., 16 µg/mL) may be required to achieve this level of suppression.[1][4]
Q3: What is the Mutant Prevention Concentration (MPC) and how is it relevant for this compound?
A3: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any single-step resistant mutants in a large bacterial population (>1010 CFU).[6] For meropenem-vaborbactam, determining the MPC is a key strategy to identify drug concentrations that can restrict the selection of resistant mutants.[7] Operating above the MPC is predicted to require bacteria to acquire at least two concurrent resistance mutations for growth, a much rarer event.[6]
Q4: How do mutations affecting this compound resistance impact susceptibility to other antibiotics?
A4: Mutants with reduced susceptibility to meropenem-vaborbactam, often due to porin loss, can also exhibit reduced susceptibility to other β-lactams and β-lactam/β-lactamase inhibitor combinations, including ceftazidime-avibactam and imipenem-relebactam.[2] However, some KPC variants that confer resistance to ceftazidime-avibactam may remain susceptible to meropenem-vaborbactam.[8]
Troubleshooting Guides
Problem 1: High frequency of resistant mutant selection in my in vitro experiments.
-
Possible Cause 1: Suboptimal drug concentrations. The concentrations of meropenem and this compound may be within the "mutant selection window," a range between the Minimum Inhibitory Concentration (MIC) of the wild-type strain and the MPC.[6]
-
Solution: Increase the concentrations of meropenem and/or this compound in your selection plates. A combination of 8 µg/mL for each component has been shown to be effective at suppressing resistance in many strains.[1][4] For strains with higher initial MICs, concentrations up to 16 µg/mL of meropenem with 8 µg/mL of this compound may be necessary.[1]
-
-
Possible Cause 2: High bacterial inoculum. Using a very high inoculum (e.g., >1010 CFU) increases the probability of selecting for pre-existing resistant mutants.[7]
-
Solution: While high inoculums are often necessary for resistance selection studies, ensure accurate quantification of the inoculum. Consider performing time-kill assays at different inoculum densities to understand the impact on bactericidal activity and resistance emergence.
-
Problem 2: Selected mutants do not show mutations in the blaKPC gene.
-
Expected Finding: This is the most common finding. Resistance to meropenem-vaborbactam is primarily driven by mechanisms that reduce drug accumulation (porin loss) or increase enzyme production (blaKPC amplification), not by target site modification.[1][2][4]
-
Next Steps:
-
Sequence Porin Genes: Analyze the sequences of ompK35 and ompK36 for frameshift mutations, insertions, or deletions that would lead to non-functional proteins.
-
Assess Gene Copy Number: Use quantitative PCR (qPCR) to determine the relative copy number of the blaKPC gene in the resistant mutants compared to the parental strain.[2]
-
Check for Genomic Rearrangements: Whole-genome sequencing can reveal larger genomic events, such as the duplication of the transposon carrying blaKPC into a high-copy-number plasmid.[2]
-
-
Data Presentation
Table 1: Meropenem-Vaborbactam Concentrations Required to Suppress Mutant Emergence
| Meropenem Concentration (µg/mL) | This compound Concentration (µg/mL) | Outcome | Reference |
| 4 | 8 | Reduced resistance selection in 5 strains with M-V MICs ≤0.5 µg/mL. | [1] |
| 8 | 8 | Suppressed mutation frequency to <1 x 10-8 in 77.8% (14/18) of strains. | [1][4] |
| 16 | 8 | Inhibited mutant emergence in all 18 strains tested. | [1][4] |
| 8 | 16 | Required to reduce mutant frequency to <1 x 10-8 in two specific strains. | [1] |
Table 2: Impact of Resistance Mechanisms on Meropenem-Vaborbactam MICs in K. pneumoniae
| Resistance Mechanism | Fold Increase in M-V MIC | Highest M-V MIC Observed (µg/mL) | Reference |
| ompK36 Inactivation | Up to 128-fold | 8 | [1] |
| Increased blaKPC Copy Number (in partially functional OmpK36 background) | Major contributor to MIC increase | Not specified | [1] |
| Mutant ompK36 vs. Wild-Type ompK36 (Median MICs) | ~8-fold increase (0.25 vs 0.03 µg/mL) | 0.25 (median) | [8][9] |
Experimental Protocols
1. Protocol for In Vitro Selection of Single-Step Resistant Mutants
This protocol is adapted from methodologies described for selecting meropenem-vaborbactam resistant mutants.[2][7]
-
Materials:
-
Parental KPC-producing K. pneumoniae isolate.
-
Mueller-Hinton (MH) broth and MH agar plates.
-
Meropenem and this compound analytical powders.
-
Spectrophotometer.
-
Sterile saline (0.85% NaCl).
-
-
Procedure:
-
Prepare Inoculum: a. Inoculate a single colony of the parental strain into MH broth and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MH broth and grow to mid-logarithmic phase (OD600 ≈ 0.5). c. Centrifuge the culture, wash the pellet with sterile saline, and resuspend to a high density (e.g., 1010 CFU/mL).
-
Prepare Selection Plates: a. Prepare MH agar plates containing various concentrations of meropenem-vaborbactam. A fixed concentration of this compound (e.g., 8 µg/mL) with two-fold serial dilutions of meropenem is a common approach. Concentrations should range from the parental MIC to >64x MIC.[7]
-
Plating and Incubation: a. Plate 100 µL of the high-density inoculum onto each selection plate. b. Prepare serial dilutions of the inoculum in sterile saline to determine the exact CFU/mL by plating on drug-free MH agar. c. Incubate all plates at 37°C for 24-48 hours.
-
Confirmation and Analysis: a. Count the colonies on the selection plates and the drug-free plates to calculate the mutation frequency (ratio of resistant CFUs to the total number of CFUs plated).[7] b. Pick resistant colonies and re-streak them onto agar with the same drug concentration to confirm resistance. c. Perform MIC testing on confirmed mutants to quantify the change in susceptibility. d. Subject confirmed mutants to molecular analysis (e.g., sequencing of ompK35/36, qPCR for blaKPC copy number).
-
2. Broth Microdilution MIC Testing Protocol
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
96-well microtiter plates.
-
Meropenem and this compound stock solutions.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
-
Procedure:
-
Prepare serial two-fold dilutions of meropenem in CAMHB in the microtiter plate. This compound is typically tested at a fixed concentration (e.g., 8 µg/mL) added to each well.[12][11]
-
Prepare the bacterial inoculum by suspending colonies in saline to match a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum so that the final concentration in each well will be approximately 5 x 105 CFU/mL.
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of meropenem (in the presence of fixed this compound) that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanisms of meropenem-vaborbactam resistance in KPC-producing bacteria.
Caption: Experimental workflow for selecting and characterizing resistant mutants.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro-obtained meropenem-vaborbactam resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidemiology of Meropenem/Vaborbactam Resistance in KPC-Producing Klebsiella pneumoniae Causing Bloodstream Infections in Northern Italy, 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meropenem-Vaborbactam Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency of this compound Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of KPC Variant and Porin Genotype on the In Vitro Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Vaborbactam and Efflux Pump Interactions in Enterobacteriaceae
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of efflux pumps on vaborbactam activity in Enterobacteriaceae.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of the AcrAB-TolC efflux pump on this compound activity?
A1: Efflux by the multidrug resistance efflux pump AcrAB-TolC has a minimal impact on this compound activity.[1][2][3] This is because this compound is not a significant substrate for the AcrAB-TolC pump.[1] Consequently, overexpression of AcrAB-TolC alone does not typically lead to a clinically significant increase in the Minimum Inhibitory Concentration (MIC) of meropenem-vaborbactam.
Q2: Can overexpression of AcrAB-TolC, in combination with other resistance mechanisms, affect meropenem-vaborbactam susceptibility?
A2: Yes. While the impact of AcrAB-TolC overexpression on this compound itself is minimal, it can contribute to reduced susceptibility to meropenem-vaborbactam when combined with other resistance mechanisms, such as the loss of outer membrane porins (e.g., OmpK35 and OmpK36 in Klebsiella pneumoniae) or the presence of certain β-lactamases.[1][4] For instance, a Citrobacter freundii isolate with a KPC-3 carbapenemase, disrupted OmpC and OmpF porins, and overexpression of AcrAB-TolC has shown a meropenem-vaborbactam MIC of 8 mg/L.[4]
Q3: Are there any other efflux pumps in Enterobacteriaceae that are known to impact this compound activity?
A3: The primary focus of research has been on the AcrAB-TolC system, as it is the major multidrug efflux pump in Enterobacteriaceae.[5][6] Currently, there is limited evidence to suggest that other efflux pumps have a significant impact on this compound activity.
Q4: How does this compound enter the bacterial cell?
A4: this compound crosses the outer membrane of Klebsiella pneumoniae through the OmpK35 and OmpK36 porins, with OmpK36 being the preferred channel.[1][2][7]
Troubleshooting Guide
Issue 1: A slight increase in meropenem-vaborbactam MIC is observed in an AcrAB-TolC overexpressing strain.
-
Possible Cause 1: While this compound is a poor substrate, high-level overexpression of AcrAB-TolC might lead to a marginal level of efflux, contributing to a minor increase in the MIC.
-
Troubleshooting Step 1: Quantify the expression level of acrA, acrB, and tolC genes using qRT-PCR to confirm the level of overexpression.
-
Possible Cause 2: The observed MIC shift may be due to the efflux of meropenem, which is a substrate of AcrAB-TolC, rather than this compound.
-
Troubleshooting Step 2: Perform MIC testing with and without an efflux pump inhibitor (EPI) like Phenylalanine-Arginine β-Naphthylamide (PAβN) to assess the contribution of efflux to the MIC of meropenem alone versus meropenem-vaborbactam. A significant reduction in the meropenem MIC in the presence of an EPI would support this.
-
Possible Cause 3: Your strain may have acquired additional resistance mechanisms, such as mutations in porin genes.
-
Troubleshooting Step 3: Sequence the major porin genes (e.g., ompK35, ompK36 in K. pneumoniae or ompF, ompC in E. coli) to check for mutations that could lead to reduced permeability.
Issue 2: Inconsistent results in efflux pump inhibition assays.
-
Possible Cause 1: The concentration of the efflux pump inhibitor (EPI) may be suboptimal or toxic to the bacterial cells.
-
Troubleshooting Step 1: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your specific bacterial strain.
-
Possible Cause 2: The EPI itself may be a substrate of the efflux pump, leading to competition with the intended substrate.
-
Troubleshooting Step 2: Use a well-characterized EPI and consider its known interactions with the efflux pumps in your bacterial species.
-
Possible Cause 3: The experimental conditions, such as incubation time and growth phase of the bacteria, are not standardized.
-
Troubleshooting Step 3: Ensure that all experiments are performed with bacteria in the mid-logarithmic growth phase and that incubation times are consistent across all replicates and experiments.
Quantitative Data Summary
The following tables summarize the impact of efflux pumps on the MICs of meropenem and meropenem-vaborbactam in Enterobacteriaceae.
Table 1: Meropenem-Vaborbactam MICs in the Presence of Efflux Pump Overexpression and/or Porin Loss
| Organism | Relevant Genotype | Meropenem MIC (µg/mL) | Meropenem-Vaborbactam MIC (µg/mL) | Fold Change in Meropenem MIC with this compound |
| K. pneumoniae | KPC-3, WT porins, WT AcrAB | >64 | 0.5 | >128 |
| K. pneumoniae | KPC-3, ΔompK35/36, WT AcrAB | >64 | 4 | >16 |
| K. pneumoniae | KPC-3, WT porins, AcrAB overexpression | >64 | 1 | >64 |
| K. pneumoniae | KPC-3, ΔompK35/36, AcrAB overexpression | >64 | 8 | >8 |
| C. freundii | KPC-3, disrupted OmpC/F, AcrAB-TolC overexpression | - | 8 | - |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Broth Microdilution MIC Testing for Meropenem-Vaborbactam
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of meropenem and this compound. For meropenem-vaborbactam testing, this compound is typically used at a fixed concentration of 8 µg/mL.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microdilution plate.
-
-
Plate Inoculation: Dispense the standardized inoculum into the wells of a 96-well microtiter plate containing serial dilutions of meropenem with a fixed concentration of this compound (8 µg/mL).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of meropenem (in the presence of this compound) that completely inhibits visible growth of the organism.
Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity
This method provides a qualitative assessment of efflux pump activity.
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates containing varying concentrations of ethidium bromide (e.g., 0.5, 1.0, 1.5, and 2.0 mg/L).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, inoculate the test strains and a control strain (with known efflux activity) on the ethidium bromide-containing MHA plates in a radial pattern, resembling the spokes of a cartwheel.[8][9][10]
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Visualization: Examine the plates under a UV transilluminator. The level of fluorescence is inversely proportional to the efflux pump activity. Strains with high efflux activity will show less fluorescence as they pump out the ethidium bromide.[8]
Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol allows for the quantification of the expression levels of efflux pump genes.
-
RNA Extraction:
-
Grow bacterial cultures to mid-log phase.
-
Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target efflux pump genes (e.g., acrA, acrB) and a housekeeping gene (e.g., rpoB, gyrA) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, comparing the expression in the test strain to a wild-type or control strain.[11]
-
Visualizations
Signaling Pathway of AcrAB-TolC Regulation in E. coli
Caption: Regulation of the AcrAB-TolC efflux pump in E. coli.
Experimental Workflow for Efflux Pump Activity Assessment
References
- 1. Influence of Transcriptional Activator RamA on Expression of Multidrug Efflux Pump AcrAB and Tigecycline Susceptibility in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional activation by MarA, SoxS and Rob of two tolC promoters using one binding site: a complex promoter configuration for tolC in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of the efflux pump AcrAB-TolC to the tolerance of chlorhexidine and other biocides in Klebsiella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 9. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 10. ijcrr.com [ijcrr.com]
- 11. clyte.tech [clyte.tech]
Technical Support Center: Optimizing Vaborbactam Dosage in Preclinical Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the preclinical evaluation of vaborbactam. The information is designed to address specific issues that may be encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound efficacy?
A1: The PK/PD parameter that best correlates with the antibacterial activity of this compound, when used in combination with meropenem, is the 24-hour free this compound area under the concentration-time curve (AUC) to the meropenem-vaborbactam minimum inhibitory concentration (MIC) ratio (fAUC/MIC).[1][2][3][4]
Q2: What are the target magnitudes for the fAUC/MIC ratio in preclinical models?
A2: In both neutropenic mouse thigh infection and in vitro hollow-fiber models, the following magnitudes have been established:
-
1-log kill (bactericidal activity): An fAUC/MIC ratio of 18 to 38.[1][4]
-
Suppression of resistance: An fAUC/MIC ratio greater than 24 in the in vitro hollow-fiber model.[1][4]
Q3: What is a standard preclinical animal model for testing this compound efficacy?
A3: The neutropenic mouse thigh infection model is a commonly used and well-established model for evaluating the efficacy of this compound in combination with meropenem against carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][3][5][6]
Q4: How can humanized dosing regimens be simulated in mice?
A4: Simulating human-equivalent doses in mice is crucial for clinical translatability. This involves administering specific doses of meropenem and this compound at defined intervals to match the fAUC and the percentage of the dosing interval that free drug concentrations are above the MIC (%fT>MIC) observed in humans.[7] For example, to simulate a human dose of 2g meropenem and 2g this compound administered every 8 hours as a 3-hour infusion, a regimen in uninfected mice might involve intraperitoneal doses of 300 mg/kg meropenem and 50 mg/kg this compound every 2 hours.[7][8] However, it is critical to perform pharmacokinetic studies in infected animals to confirm that the desired exposures are achieved, as infection can alter drug distribution and clearance.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Suboptimal efficacy despite using a standard dosing regimen. | 1. The pharmacokinetics in the infected animal model differ significantly from uninfected animals.[7] 2. The bacterial strain has a higher MIC than initially determined. 3. Inadequate drug exposure at the site of infection. | 1. Conduct pharmacokinetic studies in infected animals to verify drug exposures (fAUC and %fT>MIC). Adjust the dosing regimen based on these findings. 2. Re-determine the MIC of the infecting organism. 3. For specific infection models (e.g., lung infection), measure drug concentrations in the relevant tissue to ensure adequate penetration. |
| High variability in bacterial counts between animals in the same treatment group. | 1. Inconsistent timing of drug administration. 2. Variability in the initial bacterial inoculum. 3. Differences in animal health status affecting drug metabolism and clearance. | 1. Ensure precise and consistent timing for all drug administrations. 2. Standardize the inoculum preparation and administration to minimize variability. Plate a sample of the inoculum to confirm the starting CFU/mL. 3. Use healthy, age- and weight-matched animals from a reputable supplier. |
| Emergence of resistance during the experiment. | 1. Insufficient this compound exposure to suppress resistance mutations. 2. The bacterial strain may possess multiple resistance mechanisms. | 1. Increase the this compound dosage to achieve an fAUC/MIC ratio greater than 24.[1][4] 2. Characterize the resistance mechanisms of the isolate. This compound is primarily active against serine carbapenemases like KPC.[1][9] |
| Unexpected mortality in the animal cohort. | 1. The infection is overwhelming, and treatment was initiated too late. 2. Potential toxicity from the drug combination at the administered doses. 3. Underlying health issues in the animal colony. | 1. Initiate treatment earlier post-infection. 2. Review existing toxicology data for the dosing regimen. If necessary, conduct a tolerability study in a small cohort of uninfected animals. 3. Consult with the veterinary staff to rule out any underlying health problems in the animal colony. |
Quantitative Data Summary
Table 1: this compound PK/PD Target Magnitudes in Preclinical Models [1][4]
| Pharmacodynamic Endpoint | Required fAUC/MIC Ratio |
| Bacteriostasis | 9 - 12 |
| 1-log10 CFU Reduction | 18 - 38 |
| Resistance Suppression | > 24 |
Table 2: Example Murine Dosing Regimens to Simulate Human Exposure
| Human Dose (Meropenem/Vaborbactam) | Murine Dosing Regimen (Meropenem/Vaborbactam) | Administration Route | Frequency | Reference |
| 2g / 2g q8h (3-hr infusion) | 300 mg/kg / 50 mg/kg | Intraperitoneal | Every 2 hours | [7][8] |
| 2g / 2g q8h (3-hr infusion) | 65/10.8 mg/kg at 0 & 1.25h, 55/6 mg/kg at 3.5h, 50/4 mg/kg at 6h | Subcutaneous | As specified | [7] |
Note: These murine regimens were developed to simulate human exposures. It is essential to validate the pharmacokinetics in your specific animal model and infection state.
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
-
Animal Preparation: Use female ICR or CD-1 mice weighing approximately 20-25g. Render the mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
-
Inoculum Preparation: Grow the bacterial strain (e.g., KPC-producing K. pneumoniae) to the mid-logarithmic phase in appropriate broth. Wash and dilute the bacterial suspension in sterile saline to the desired concentration (typically ~106 - 107 CFU/mL).
-
Infection: Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.
-
Treatment Initiation: Typically, 2 hours post-infection, begin administration of the meropenem/vaborbactam combination via the desired route (e.g., intraperitoneal or subcutaneous).
-
Sample Collection: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the entire thigh muscle.
-
Bacterial Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar plates. Incubate the plates overnight and count the colonies to determine the number of CFU per thigh.
-
Data Analysis: Compare the bacterial burden in treated groups to the untreated control group at the start and end of the experiment to determine the net antibacterial effect.
Visualizations
Caption: Workflow for the neutropenic mouse thigh infection model.
Caption: Mechanism of action for meropenem and this compound.
References
- 1. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Human-Simulated Antimicrobial Regimens in Animal Models: Transparency and Validation Are Imperative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Vaborbactam MIC Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in vaborbactam minimum inhibitory concentration (MIC) results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cyclic boronic acid-based β-lactamase inhibitor.[1][2][3] It does not have intrinsic antibacterial activity but functions by protecting β-lactam antibiotics, such as meropenem, from degradation by certain serine β-lactamases.[4] this compound is particularly potent against Klebsiella pneumoniae carbapenemases (KPCs).[1][2][5] The combination of meropenem and this compound restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).[4]
Q2: What are the standard methods for determining this compound MIC?
A2: The standard reference method for determining the MIC of meropenem-vaborbactam is broth microdilution (BMD), as outlined by the Clinical and Laboratory Standards Institute (CLSI).[6] During testing, the concentration of this compound is typically held constant at 8 µg/mL.[7] Other methods include agar dilution and disk diffusion.[7]
Q3: What are the established clinical breakpoints for meropenem-vaborbactam?
A3: The clinical breakpoints for meropenem-vaborbactam can vary by regulatory agency and the organism being tested. The FDA has recognized the CLSI M100 breakpoints. For Enterobacterales, the CLSI MIC breakpoints are generally ≤4/8 µg/mL for Susceptible, and ≥16/8 µg/mL for Resistant.[7][8]
Q4: What are the known resistance mechanisms to meropenem-vaborbactam?
A4: Resistance to meropenem-vaborbactam in KPC-producing Enterobacterales is primarily associated with mutations in the outer membrane porin genes, specifically ompK35 and ompK36, which restrict the entry of the drugs into the bacterial cell.[7][9][10] Increased expression of the blaKPC gene, leading to higher levels of the KPC enzyme, can also contribute to elevated MICs.[10][11] this compound is not active against metallo-β-lactamases (MBLs) like NDM and VIM, or OXA-type carbapenemases.[9][12]
Troubleshooting Guide
Problem 1: Higher-than-expected meropenem-vaborbactam MIC results for KPC-producing isolates.
| Potential Cause | Troubleshooting Steps |
| Porin Mutations: The isolate may have mutations in ompK35 or ompK36, reducing permeability to meropenem and this compound.[7][9][10] | 1. Sequence the ompK35 and ompK36 genes to identify any mutations. 2. If porin loss is suspected, consider performing outer membrane protein analysis. |
| Increased blaKPC Gene Copy Number: The isolate may have an increased copy number of the blaKPC gene, leading to hyperproduction of the KPC enzyme.[10][11] | 1. Perform quantitative PCR (qPCR) to determine the relative copy number of the blaKPC gene. |
| Presence of Other β-Lactamases: The isolate may produce other β-lactamases that are not inhibited by this compound.[9][12] | 1. Use molecular methods to screen for other β-lactamase genes, particularly those encoding MBLs and OXA-type carbapenemases. |
| Incorrect this compound Concentration: The fixed concentration of this compound in the assay may be incorrect. | 1. Verify the preparation and final concentration of this compound in the testing medium. The standard fixed concentration is 8 µg/mL.[7] |
Problem 2: Inconsistent or variable MIC results between experiments.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation: Incorrect inoculum density can significantly impact MIC results. | 1. Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution. 2. Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL. |
| Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and antibiotic activity. | 1. Strictly adhere to the recommended incubation time (16-20 hours) and temperature (35 ± 2°C).[13] |
| Media Quality: The composition of the Mueller-Hinton Broth (MHB) can influence results. | 1. Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. 2. Ensure the pH of the medium is within the recommended range. |
| Quality Control (QC) Failure: The QC strain may be out of the acceptable range, indicating a systemic issue. | 1. Always include the appropriate QC strain (e.g., K. pneumoniae ATCC BAA-1705) with each batch of tests. 2. If the QC is out of range, investigate all reagents, procedures, and equipment before re-testing. |
Quantitative Data Summary
Table 1: Meropenem-Vaborbactam MIC Distribution against KPC-producing Enterobacteriaceae
| Organism | Number of Isolates | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem-Vaborbactam MIC50 (µg/mL) | Meropenem-Vaborbactam MIC90 (µg/mL) |
| Enterobacteriaceae | 991 | 32 | >32 | 0.06 | 1 |
Data from a global surveillance study of KPC-positive clinical isolates. This compound was tested at a fixed concentration of 8 µg/mL.
Table 2: CLSI Quality Control Ranges for Meropenem-Vaborbactam
| Quality Control Strain | Meropenem-Vaborbactam MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) |
| E. coli ATCC 25922 | 0.008/8 - 0.06/8 | 31 - 37 |
| K. pneumoniae ATCC 700603 | 0.015/8 - 0.12/8 | 29 - 35 |
| P. aeruginosa ATCC 27853 | 0.12/8 - 1/8 | 29 - 35 |
| K. pneumoniae ATCC BAA-1705 | 0.008/8 - 0.06/8 | 21 - 27 |
This compound is at a fixed concentration of 8 µg/mL for MIC testing. Disk contains 20 µg meropenem and 10 µg this compound.
Experimental Protocols
Broth Microdilution (BMD) for Meropenem-Vaborbactam MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem and this compound powders
-
96-well microtiter plates
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or water
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound.
-
Prepare a working solution of CAMHB containing a fixed concentration of 8 µg/mL of this compound. This will be used to dilute the meropenem.
3. Preparation of Meropenem Dilutions:
-
Prepare a stock solution of meropenem.
-
Perform serial two-fold dilutions of meropenem in the CAMHB containing 8 µg/mL this compound in the microtiter plates to achieve the desired final concentration range.
4. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
5. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible growth of the organism.
Visualizations
Caption: Mechanism of action of meropenem-vaborbactam.
Caption: Experimental workflow for MIC determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of the New β-Lactamase Inhibitors Relebactam and this compound in Combination with β-Lactams against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
- 9. researchgate.net [researchgate.net]
- 10. jmilabs.com [jmilabs.com]
- 11. researchgate.net [researchgate.net]
- 12. VABOMERE (meropenem and this compound) Ç Susceptibility Testing [vabomere.com]
- 13. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Vaborbactam synergy tests
Welcome to the technical support center for vaborbactam synergy testing. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro synergy assays involving this compound. Here you will find troubleshooting guidance for unexpected results and answers to frequently asked questions, alongside detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synergy testing in a question-and-answer format.
Question: Why am I observing higher-than-expected Minimum Inhibitory Concentrations (MICs) for meropenem-vaborbactam against susceptible isolates?
Possible Causes:
-
Inoculum Effect: A higher than recommended bacterial inoculum can lead to the enzymatic breakdown of meropenem before this compound can effectively inhibit the beta-lactamases. For checkerboard and time-kill assays, the final inoculum should be approximately 5 x 10^5 CFU/mL.[1][2]
-
Media Composition: The type of broth used can influence the activity of meropenem. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard and recommended medium. Variations in cation concentrations can affect antibiotic potency.
-
This compound Degradation: Although generally stable, improper storage or handling of this compound stock solutions could lead to reduced activity. This compound is a cyclic boronic acid-based inhibitor and should be handled according to the manufacturer's instructions.[3]
-
Skipped Wells: This phenomenon, where growth is observed at higher concentrations but inhibited at lower concentrations, can lead to misinterpretation of the MIC. This may be due to technical errors in dilution or bacterial clumping. When "skipped wells" occur, it is recommended to consider the higher Fractional Inhibitory Concentration Index (FICI) to avoid false-positive synergy interpretations.[4]
Recommended Solutions:
-
Standardize Inoculum: Prepare the inoculum using a McFarland standard and verify the concentration through plating and colony counting.
-
Use Recommended Media: Ensure the use of cation-adjusted Mueller-Hinton Broth for all synergy tests.
-
Proper Reagent Handling: Prepare fresh stock solutions of this compound and meropenem for each experiment and store them appropriately.
-
Careful Pipetting: Ensure accurate and consistent pipetting, especially during serial dilutions, to minimize errors.
Question: My checkerboard assay shows antagonism between meropenem-vaborbactam and another antibiotic, which is unexpected. What could be the cause?
Possible Causes:
-
Pharmacodynamic Interactions: Some antibiotic combinations can be genuinely antagonistic. For example, a bacteriostatic agent might interfere with the action of a bactericidal agent like meropenem, which requires active cell growth to be effective.
-
Induction of Resistance Mechanisms: The presence of one antibiotic could induce the expression of resistance mechanisms, such as efflux pumps, that affect the other agent.[5]
-
Chemical Incompatibility: In rare cases, the two antibiotics might interact chemically in the testing medium, reducing the effective concentration of one or both agents.
Recommended Solutions:
-
Review Literature: Check for published data on the specific antibiotic combination you are testing to see if antagonism has been previously reported.
-
Time-Kill Assay: Perform a time-kill assay to confirm the antagonistic interaction. This method provides more detailed information on the dynamics of bacterial killing over time.
-
Mechanism Investigation: If antagonism is confirmed, consider experiments to investigate the underlying mechanism, such as gene expression analysis of efflux pump genes.
Question: I am observing a "paradoxical effect" or "Eagle effect" with a trailing endpoint in my broth microdilution assay. What does this mean?
Possible Causes:
The "Eagle effect" refers to a paradoxical phenomenon where an antibiotic shows reduced bactericidal activity at very high concentrations.[6]
-
Reduced Bacterial Replication: Beta-lactam antibiotics like meropenem are most effective against actively dividing bacteria. At very high concentrations, they may inhibit bacterial replication to a degree that reduces their own bactericidal effect.[6]
-
Altered Protein Expression: High antibiotic concentrations can sometimes lead to reduced expression of penicillin-binding proteins (PBPs), the targets of meropenem.[6]
Recommended Solutions:
-
Time-Kill Analysis: A time-kill assay can help to visualize this effect by showing reduced killing at higher antibiotic concentrations over time.
-
Lower Concentration Testing: Evaluate a wider range of lower concentrations to identify the most effective concentration range.
-
Consider Clinical Relevance: The clinical significance of the in vitro Eagle effect is not always clear, but it is an important observation to document.
Frequently Asked Questions (FAQs)
Q1: What is the correct way to interpret the Fractional Inhibitory Concentration Index (FICI) in a checkerboard assay?
The FICI is calculated to determine the nature of the interaction between two antimicrobial agents. The formula is:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FICI is as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Q2: How do different resistance mechanisms affect this compound synergy test results?
-
Serine-Based Beta-Lactamases (e.g., KPC, ESBLs, AmpC): this compound is a potent inhibitor of class A and class C serine beta-lactamases.[3][8] In isolates producing these enzymes, this compound should restore the activity of meropenem, resulting in synergistic FICI values.
-
Metallo-beta-lactamases (MBLs): this compound does not inhibit class B metallo-beta-lactamases. Therefore, against MBL-producing organisms, meropenem-vaborbactam is not expected to show significant synergy compared to meropenem alone.[8]
-
Oxacillinases (OXAs): this compound has limited activity against class D oxacillinases.[9] The synergistic effect against OXA-producing isolates may be less pronounced.
-
Porin Mutations: this compound enters bacterial cells through porin channels, primarily OmpK36 in Klebsiella pneumoniae.[8] Mutations in these porins can reduce the intracellular concentration of this compound, potentially leading to higher MICs and altered synergy results. Interestingly, in some cases, porin mutations have been associated with enhanced killing by meropenem-vaborbactam in combination with other agents like colistin and fosfomycin.[10]
-
Efflux Pumps: Overexpression of efflux pumps, such as AcrAB-TolC, can have a minimal impact on this compound activity.[8] However, some studies suggest that efflux pumps can contribute to resistance to beta-lactam/beta-lactamase inhibitor combinations.[11]
Q3: Can I use a different testing method instead of the checkerboard assay?
Yes, the time-kill assay is another common method for assessing synergy. While more labor-intensive, it provides more detailed information about the rate of bacterial killing and can help to confirm results from a checkerboard assay.[7] The E-test synergy method is another alternative that uses antibiotic gradient strips.[12]
Quantitative Data Summary
The following tables provide a summary of representative MIC and FICI values for meropenem-vaborbactam in combination with other antibiotics against various bacterial isolates.
Table 1: Meropenem-Vaborbactam MICs against Carbapenem-Resistant Enterobacterales (CRE)
| Organism | Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem-Vaborbactam MIC (µg/mL) |
| K. pneumoniae | KPC | >64 | ≤0.06 - 1 |
| K. pneumoniae | MBL | >64 | 16 - >64 |
| K. pneumoniae | Porin Mutation | 16 | 16 |
Source:[13]
Table 2: FICI Values for Meropenem-Vaborbactam in Combination with Other Antibiotics against Extensively Drug-Resistant (XDR) Acinetobacter baumannii
| Combination | Synergy (FICI ≤ 0.5) | Additivity/Indifference (>0.5 to ≤4.0) | Antagonism (FICI > 4.0) |
| Meropenem-Vaborbactam + Gentamicin | 36.4% | 63.6% | 0% |
| Meropenem-Vaborbactam + Ceftazidime | 45.5% | 54.5% | 0% |
Source:[14]
Table 3: FICI for Meropenem-Vaborbactam and Fosfomycin against KPC-producing K. pneumoniae
| Combination | FICI Value | Interpretation |
| Meropenem-Vaborbactam + Fosfomycin | 0.31 | Synergy |
Source:[6]
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergy between meropenem-vaborbactam and a second antimicrobial agent.
-
Prepare Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of meropenem, this compound, and the second test antibiotic.
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL).
-
-
Prepare Inoculum:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1]
-
-
Set up the Checkerboard Plate:
-
Dispense CAMHB into all wells of the 96-well plate.
-
Create serial dilutions of meropenem-vaborbactam (with a fixed concentration of this compound, typically 8 µg/mL) along the x-axis.
-
Create serial dilutions of the second antibiotic along the y-axis.
-
The final plate should contain wells with each drug alone and in combination at various concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI as described in the FAQ section to determine synergy, additivity/indifference, or antagonism.[1]
-
Time-Kill Assay Protocol
-
Prepare Materials:
-
Culture tubes with CAMHB
-
Stock solutions of meropenem, this compound, and the second test antibiotic.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
-
Prepare Inoculum:
-
Dilute the standardized bacterial suspension in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Set up Test Conditions:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
Meropenem-vaborbactam alone
-
Second antibiotic alone
-
Combination of meropenem-vaborbactam and the second antibiotic
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.
-
-
Quantify Bacterial Growth:
-
Perform serial dilutions of the collected aliquots and plate them on agar plates.
-
After incubation, count the colonies to determine the CFU/mL at each time point.
-
-
Interpreting Results:
-
Plot the log10 CFU/mL versus time.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[2]
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL.
-
Indifference is a < 2-log10 change.
-
Visualizations
Caption: Workflow for the checkerboard synergy assay.
Caption: A logical guide for troubleshooting unexpected results.
Caption: Signaling pathway of this compound's synergistic action.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Screening for synergistic activity of antimicrobial combinations against carbapenem-resistant Enterobacteriaceae using inkjet printer-based technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of antibiotics and efflux pump inhibitors on multidrug-resistant Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Meropenem/Vaborbactam Plus Fosfomycin Treatment of KPC Producing K. pneumoniae Septic Thrombosis Unresponsive to Ceftazidime/Avibactam: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of New β-Lactamase Inhibitor Combinations against blaNDM, blaKPC, and ESBL-Producing Enterobacteriales Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in ompK36 differentially impact in vitro synergy of meropenem/vaborbactam and ceftazidime/avibactam in combination with other antibiotics against KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of the β-Lactamase Inhibitor this compound Combined with Meropenem against Serine Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of meropenem-vaborbactam combinations and eravacycline against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting Vaborbactam stability during long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of vaborbactam during long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting and FAQs
Q1: My this compound solution appears discolored. What could be the cause and is it still usable?
A: this compound solutions are typically colorless to light yellow. Discoloration can be an indicator of degradation. The most common factors leading to discoloration and degradation are prolonged exposure to room temperature, improper pH, or exposure to certain light conditions. It is recommended to visually inspect all solutions for particulate matter and discoloration before use. If the solution is discolored, it is advisable to prepare a fresh solution to ensure the integrity of your experiment.
Q2: I am seeing a loss of this compound potency in my multi-day experiment. What are the likely causes?
A: A gradual loss of potency in a multi-day experiment is often due to temperature-related degradation. This compound, especially when combined with meropenem, has limited stability at room temperature. For extended experiments, it is crucial to maintain refrigerated conditions (2°C to 8°C) whenever possible. Studies have shown that this compound in solution is significantly more stable when refrigerated.[1][2][3][4]
Q3: Can I pre-prepare and freeze stock solutions of this compound for later use?
A: While freezing can be a viable long-term storage strategy for this compound powder, the stability of frozen solutions can be concentration-dependent and may be affected by the formation of precipitates upon thawing. If you choose to freeze solutions, it is recommended to perform a stability study for your specific concentration and solvent conditions. For powder, storage at -20°C for up to a year or -80°C for up to two years is a common recommendation.[5][6]
Q4: What is the optimal pH range for maintaining this compound stability in solution?
A: this compound is susceptible to degradation under both acidic and alkaline conditions. Forced degradation studies have indicated that this compound shows considerable degradation in the presence of acids and bases.[7][8] While a specific optimal pH range for long-term stability is not extensively detailed in the provided results, it is advisable to maintain a neutral pH and buffer your solution if necessary, depending on your experimental setup.
Q5: I need to run my experiment at room temperature. How long can I expect my this compound solution to be stable?
A: The stability of this compound at room temperature is concentration-dependent. In polyvinyl chloride (PVC) bags and elastomeric pumps, solutions of meropenem and this compound have been found to be stable for up to 12 hours at room temperature (~24°C).[1][9] For diluted intravenous solutions, the infusion should be completed within 4 hours if stored at room temperature.[2][3][4] For longer experiments at room temperature, it is recommended to prepare fresh solutions at appropriate intervals.
This compound Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Meropenem/Vaborbactam Solutions
| Storage Condition | Container | Concentration (Meropenem/Vaborbactam) | Stability Duration (≥90% of initial concentration) |
| Room Temperature (~24°C) | PVC Bags | 4 mg/mL, 8 mg/mL, 16 mg/mL | 12 hours[1] |
| Room Temperature (~24°C) | Elastomeric Pumps | 11.4 mg/mL | 12 hours[1] |
| Refrigerated (~4°C) | PVC Bags | 4 mg/mL, 8 mg/mL, 16 mg/mL | 120 hours[1] |
| Refrigerated (~4°C) | Elastomeric Pumps | 11.4 mg/mL | 120 hours[1] |
| Room Temperature | Diluted IV Solution | Not Specified | Must be completed within 4 hours[2][3][4] |
| Refrigerated (2°C to 8°C) | Diluted IV Solution | Not Specified | Must be completed within 22 hours[2][3][4] |
Table 2: Recommended Storage for this compound Stock
| Form | Storage Temperature | Storage Period |
| Powder | -20°C | 3 years[6] |
| In Solvent | -80°C | 1 year[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to achieve a known concentration (e.g., 1 mg/mL).[7]
2. Stress Conditions:
-
Acid Degradation: To a portion of the stock solution, add an equal volume of 2N hydrochloric acid. Reflux the mixture for 30 minutes at 60°C.[10]
-
Alkaline Degradation: To a portion of the stock solution, add an equal volume of a suitable base. Note that alkaline conditions have been shown to cause considerable degradation.[8]
-
Oxidative Degradation: To a portion of the stock solution, add 1 mL of 20% hydrogen peroxide. Keep the solution for 30 minutes at 60°C.[10]
-
Thermal Degradation: Expose a portion of the stock solution to elevated temperatures (e.g., in an oven) to assess heat stability.[7]
-
Photolytic Degradation: Expose a portion of the stock solution to UV light in a UV chamber for an extended period (e.g., 7 days) to evaluate light sensitivity.[7]
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation.[7][8]
Visualizations
References
- 1. Assessment of Meropenem and this compound Room Temperature and Refrigerated Stability in Polyvinyl Chloride Bags and Elastomeric Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. vabomere.com [vabomere.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. UHPLC Method development, Validation and Forced degradation study for simultaneous estimation of this compound and Meropenem in bulk drug - ProQuest [proquest.com]
- 8. Analytical Method Development And Validation Of Stability Indicating Rp- Hplc Method For Estimation Of Meropenem And this compound In Synthetic Mixture. [journalijar.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpls.org [wjpls.org]
Technical Support Center: The Impact of Porin Mutations on Vaborbactam Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of porin mutations on the efficacy of Vaborbactam, particularly in the context of the Meropenem-Vaborbactam combination.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating this compound efficacy in the presence of porin mutations in Klebsiella pneumoniae.
Issue 1: Higher than Expected Meropenem-Vaborbactam MIC Values
-
Question: We are performing broth microdilution assays with clinical isolates of K. pneumoniae and observing higher than expected Minimum Inhibitory Concentration (MIC) values for Meropenem-Vaborbactam, even in known KPC-producing strains. What could be the underlying reason?
-
Possible Cause & Solution:
-
Porin Mutations: Resistance to Meropenem-Vaborbactam is significantly associated with mutations in the outer membrane porin genes, particularly ompK36. This compound preferentially enters the bacterial cell through the OmpK36 porin channel.[1][2][3] Mutations leading to a non-functional or truncated OmpK36 protein can drastically reduce the intracellular concentration of this compound, thereby diminishing its ability to inhibit β-lactamases like KPC. While OmpK35 also contributes to this compound entry, OmpK36 is the preferred channel.[2] The inactivation of both OmpK35 and OmpK36 porins has a more pronounced effect on reducing the potency of Meropenem-Vaborbactam.[3]
-
Troubleshooting Steps:
-
Phenotypic Analysis of Porin Expression: Perform SDS-PAGE analysis of the outer membrane proteins (OMPs) to visually inspect for the absence or altered migration of OmpK36 and OmpK35 bands.
-
Genotypic Analysis: Sequence the ompK36 and ompK35 genes to identify insertions, deletions, premature stop codons, or other mutations that could lead to a non-functional porin.[4]
-
Gene Expression Analysis: If the gene sequence appears intact, consider performing quantitative real-time PCR (qRT-PCR) to assess the expression levels of ompK36 and ompK35. Downregulation of these genes can also lead to reduced susceptibility.
-
-
Issue 2: Inconsistent or Irreproducible MIC Results
-
Question: Our lab is experiencing variability in Meropenem-Vaborbactam MIC results for the same bacterial isolates across different experimental runs. What are the potential sources of this inconsistency?
-
Possible Cause & Solution:
-
Experimental Variability: Inconsistencies in MIC testing can arise from several factors related to the experimental setup.
-
Troubleshooting Steps:
-
Standardized Inoculum: Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Media and Reagents: Use fresh, quality-controlled Mueller-Hinton Broth (MHB) and ensure the Meropenem and this compound stock solutions are prepared correctly and stored under appropriate conditions to prevent degradation. This compound is typically used at a fixed concentration of 8 µg/mL in combination with varying concentrations of meropenem.[2]
-
Incubation Conditions: Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours) as recommended by CLSI guidelines.
-
Plate Reading: Read the MICs at a consistent endpoint, defined as the lowest concentration of the antibiotic that completely inhibits visible growth. Using a plate reader for optical density measurements can enhance consistency.
-
Quality Control Strains: Always include appropriate quality control (QC) strains with known MIC ranges for Meropenem-Vaborbactam, such as K. pneumoniae ATCC® BAA-1705™ (KPC-2) and ATCC® BAA-2814™ (KPC-3), to validate the assay.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which porin mutations affect this compound efficacy?
A1: The primary mechanism is reduced permeability of the bacterial outer membrane to this compound. This compound, a β-lactamase inhibitor, needs to enter the periplasmic space to inactivate β-lactamase enzymes like KPC. In K. pneumoniae, the main entry routes are the OmpK35 and OmpK36 porins.[3] Mutations that lead to the loss or functional alteration of these porins, especially OmpK36, significantly decrease the influx of this compound, leading to reduced efficacy of the Meropenem-Vaborbactam combination.[1][2]
Q2: Which porin, OmpK35 or OmpK36, is more critical for this compound entry?
A2: Studies have shown that while both OmpK35 and OmpK36 are utilized by this compound to cross the outer membrane of K. pneumoniae, OmpK36 is the preferred and more significant porin for this compound uptake .[1][2] Inactivation of OmpK36 has a greater impact on reducing the potency of this compound compared to the inactivation of OmpK35.[3]
Q3: Can mutations in porins alone confer high-level resistance to Meropenem-Vaborbactam?
A3: While porin mutations are a key factor, high-level resistance to Meropenem-Vaborbactam in KPC-producing K. pneumoniae often results from a combination of mechanisms. The loss of functional porins, particularly OmpK36, coupled with the production of a carbapenemase like KPC, leads to a significant increase in MIC values.[4] In some cases, increased expression of the carbapenemase gene (e.g., blaKPC) can also contribute to resistance in strains that already have porin defects.[4]
Q4: Are there other resistance mechanisms, apart from porin mutations, that can impact this compound's activity?
A4: While porin mutations are a major non-β-lactamase-mediated resistance mechanism, it's important to note that this compound's inhibitory spectrum is specific. This compound is a potent inhibitor of class A (like KPC and CTX-M) and class C β-lactamases.[2] It does not inhibit class B (metallo-β-lactamases, e.g., NDM, VIM) or class D (oxacillinases, e.g., OXA-48) carbapenemases.[2][3] Therefore, the presence of these non-susceptible enzymes will lead to resistance to Meropenem-Vaborbactam, irrespective of porin status. Efflux pumps, such as AcrAB-TolC, have been shown to have a minimal impact on this compound activity.[2][3]
Data Presentation
Table 1: Impact of Porin Mutations on Meropenem-Vaborbactam MICs in K. pneumoniae
| Strain Background | Porin Genotype | Meropenem MIC (µg/mL) | Meropenem-Vaborbactam MIC (µg/mL) | Fold-change in Meropenem-Vaborbactam MIC (relative to WT) |
| KPC-producing | Wild-type ompK35/ompK36 | 16 - >64 | 0.5 - 2 | - |
| KPC-producing | ΔompK35 | 32 - 128 | 1 - 4 | 2 |
| KPC-producing | ΔompK36 | 64 - 256 | 8 - 32 | 16 |
| KPC-producing | ΔompK35/ΔompK36 | >256 | 32 - >64 | >32 |
Note: The MIC values presented are representative ranges based on published literature and may vary depending on the specific strain and experimental conditions.
Experimental Protocols
1. Outer Membrane Protein (OMP) Analysis by SDS-PAGE
This protocol allows for the visualization of OMP profiles to detect the absence of porins like OmpK35 and OmpK36.
-
Materials:
-
Bacterial culture grown in Luria-Bertani (LB) broth
-
HEPES buffer (10 mM, pH 7.4)
-
Glass beads (optional, for cell lysis)
-
Centrifuge and appropriate tubes
-
Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)
-
SDS-PAGE gels (12% separating gel is suitable for OMPs)
-
Electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., methanol, acetic acid, water mixture)
-
Protein molecular weight marker
-
-
Procedure:
-
Cell Culture and Harvest: Grow K. pneumoniae isolates overnight in LB broth at 37°C with shaking. Harvest the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Wash the cell pellet with 10 mM HEPES buffer and resuspend in the same buffer. Lyse the cells by sonication on ice or by vigorous vortexing with glass beads.
-
Membrane Fractionation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove unbroken cells and debris. The supernatant contains the membrane fractions.
-
Sample Preparation: Mix the supernatant containing OMPs with Laemmli sample buffer. Heat the samples at 100°C for 5-10 minutes to denature the proteins.
-
Electrophoresis: Load the denatured samples and a protein molecular weight marker onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions, typically at a constant voltage.
-
Staining and Destaining: After electrophoresis, stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour. Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
-
Analysis: Analyze the protein banding patterns. The absence of bands corresponding to the molecular weights of OmpK35 (~38 kDa) and OmpK36 (~40 kDa) in the test isolates compared to a wild-type control suggests porin loss.
-
2. Broth Microdilution MIC Assay for Meropenem-Vaborbactam
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of Meropenem-Vaborbactam.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem and this compound analytical powders
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Plate reader or light box for visual inspection
-
-
Procedure:
-
Prepare Antibiotic Solutions: Prepare stock solutions of Meropenem and this compound. For the assay, this compound is typically maintained at a fixed concentration of 8 µg/mL in all wells, while Meropenem is serially diluted.
-
Prepare Microtiter Plates: Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Serial Dilution of Meropenem: In the first column of wells, add 50 µL of the highest desired concentration of Meropenem (with 8 µg/mL this compound). Perform a 2-fold serial dilution by transferring 50 µL from one column to the next.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate Plates: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of Meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density with a plate reader.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for investigating high Meropenem-Vaborbactam MICs.
Caption: this compound inhibits KPC, protecting Meropenem to allow cell wall synthesis inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
Technical Support Center: Optimizing Meropenem-Vaborbactam Ratios in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the meropenem-vaborbactam combination.
Frequently Asked Questions (FAQs)
Q1: What is the standard fixed ratio of meropenem to vaborbactam for experimental use?
A1: The clinically approved and most commonly used ratio for meropenem to this compound is a fixed 1:1 dose combination.[1][2][3] For in vitro susceptibility testing, a fixed concentration of this compound at 8 µg/mL is standard when determining the Minimum Inhibitory Concentration (MIC) of meropenem.[4][5][6][7][8][9][10] This concentration was determined to be optimal for achieving adequate susceptibility in the majority of tested isolates without a significant increase in efficacy at higher concentrations.[11]
Q2: Why is a fixed concentration of this compound used in MIC testing instead of a ratio?
A2: this compound's primary role is to inhibit specific beta-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC), thereby restoring meropenem's activity.[6][12][13][14] Pharmacodynamic studies have shown that the efficacy of this compound is best described by the ratio of its free-drug area under the concentration-time curve (fAUC) to the meropenem-vaborbactam MIC (fAUC:MIC).[4][8] Using a fixed concentration of this compound (8 µg/mL) in MIC testing provides a standardized method to assess meropenem's potency against isolates producing these enzymes, reflecting the concentration at which this compound effectively neutralizes the resistance mechanism.[11]
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider when optimizing experimental design?
A3: For meropenem, the critical PK/PD parameter is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[15] For this compound, the key parameter is the 24-hour free this compound AUC to the meropenem-vaborbactam MIC ratio (fAUC/MIC).[4][8] These parameters are crucial for predicting efficacy and suppressing the development of resistance.
Q4: What are the known mechanisms of resistance to the meropenem-vaborbactam combination?
A4: Resistance to meropenem-vaborbactam can emerge through various mechanisms. These include mutations in the KPC enzyme, which reduce its affinity for this compound, and alterations in bacterial porin proteins (like OmpK35 and OmpK36 in K. pneumoniae) that decrease the permeability of the outer membrane to meropenem and this compound.[6][16] Additionally, overexpression of efflux pumps can contribute to reduced susceptibility.[16][17] this compound is not active against metallo-beta-lactamases (MBLs) or oxacillinases (OXA-type carbapenemases), so isolates producing these enzymes will be resistant.[7][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high MIC values for meropenem-vaborbactam against KPC-producing isolates. | 1. Presence of additional, non-KPC resistance mechanisms (e.g., MBLs, OXA-48).[7][14]2. Porin mutations (e.g., OmpK35/36 loss) reducing drug entry.[6][16]3. Suboptimal this compound concentration in the assay. | 1. Screen isolates for the presence of other carbapenemase genes.2. Sequence porin genes to identify mutations.3. Ensure the fixed this compound concentration is 8 µg/mL for broth microdilution as per CLSI guidelines.[18][19] |
| Development of resistance during in vitro or in vivo experiments. | 1. Inadequate drug exposure (suboptimal PK/PD target attainment).[20]2. High bacterial inoculum leading to the selection of pre-existing resistant subpopulations.[6]3. The isolate may have a higher propensity for single-step mutations leading to resistance. | 1. Re-evaluate dosing regimens to ensure PK/PD targets are met (e.g., this compound fAUC:MIC ratio >24 to suppress resistance).[4][20]2. Consider the starting inoculum size in your experimental design.3. Perform mutant prevention concentration (MPC) studies to understand the concentrations needed to suppress resistance.[16][21] |
| Variability in results between different susceptibility testing methods (e.g., broth microdilution vs. disk diffusion). | 1. Inherent differences in the methodologies.2. Incorrect interpretation of zone diameters or MIC endpoints.3. Issues with the quality control of testing materials (e.g., expired disks, incorrect media). | 1. Use CLSI-recommended quality control strains (e.g., KPC-producing K. pneumoniae ATCC strains) to validate each method.[18]2. Refer to established guidelines for interpreting results for each specific method.[22]3. Ensure all materials are within their expiration dates and stored correctly. |
| Meropenem-vaborbactam appears less effective in an in vivo model compared to in vitro data. | 1. Suboptimal drug exposure at the site of infection.2. The animal model may have different PK/PD properties compared to humans.3. The bacterial strain may behave differently in vivo (e.g., biofilm formation). | 1. Conduct pharmacokinetic studies in the animal model to determine drug concentrations at the infection site.2. Adjust dosing to simulate human PK profiles.[4][12]3. Evaluate the in vivo expression of resistance mechanisms. |
Experimental Protocols & Data
Key Experimental Models
Detailed methodologies for commonly cited experiments are outlined below.
1. Neutropenic Mouse Thigh Infection Model
This model is frequently used to evaluate the in vivo efficacy of antimicrobial agents.
-
Objective: To determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters of this compound in combination with a fixed exposure of meropenem.
-
Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated intramuscularly in the thigh with a standardized suspension of the test organism (e.g., KPC-producing K. pneumoniae).
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Meropenem dosage is typically fixed to simulate human exposure, while this compound doses are varied to generate a range of exposures.[4][12][13]
-
Assessment: After 24 hours of treatment, mice are euthanized, and the thighs are homogenized to determine the bacterial burden (CFU/thigh).
-
Data Analysis: The change in bacterial density (log10 CFU) is correlated with the calculated PK/PD parameters (e.g., this compound fAUC/MIC) to determine the exposure required for stasis and different levels of bacterial killing.
-
2. In Vitro Hollow-Fiber Infection Model
This dynamic model allows for the simulation of human pharmacokinetic profiles over several days.
-
Objective: To evaluate the ability of simulated human dosing regimens of meropenem-vaborbactam to achieve bacterial killing and prevent the emergence of resistance.[6]
-
Methodology:
-
Setup: A hollow-fiber cartridge is inoculated with a high concentration of the test organism (e.g., ~10^8 CFU/mL).[6]
-
Drug Simulation: A computer-controlled syringe pump delivers meropenem and this compound into the central reservoir of the system, simulating the concentration-time profiles observed in humans for specific dosing regimens (e.g., 2g of each administered every 8 hours as a 3-hour infusion).[6][12]
-
Sampling: Samples are taken from the cartridge over time (e.g., up to 10 days) to determine the total bacterial population and the subpopulation resistant to the drug combination.
-
Data Analysis: The change in bacterial density over time is plotted to assess the bactericidal activity of the simulated regimen. The emergence of resistance is monitored by plating samples on agar containing the drug combination.
-
Quantitative Data Summary
Table 1: this compound PK/PD Targets for Efficacy Against KPC-Producing Enterobacterales
| Model | Endpoint | Required fAUC/MIC Ratio | Reference(s) |
| Neutropenic Mouse Thigh | Bacteriostasis | 9 | [8] |
| Neutropenic Mouse Thigh | 1-log10 kill | 38 | [8] |
| In Vitro Hollow-Fiber | Bacteriostasis | 12 | [8] |
| In Vitro Hollow-Fiber | 1-log10 kill | 18 | [8] |
| In Vitro Hollow-Fiber | Resistance Suppression | >24 | [4] |
Table 2: Meropenem-Vaborbactam MIC Values against KPC-Producing K. pneumoniae
| Study | Number of Isolates | Meropenem MIC90 (µg/mL) | Meropenem-Vaborbactam MIC90 (µg/mL) | Reference(s) |
| Global Surveillance (2014-2015) | 991 | >32 | 1 | [10] |
| In Vitro Analysis | 894 | - | - | [7] |
| TANGO II Sub-analysis | 25 | - | 0.25 (baseline) | [11] |
Note: this compound concentration was fixed at 8 µg/mL for meropenem-vaborbactam MIC testing.
Visualizations
Caption: Workflow for the neutropenic mouse thigh infection model.
Caption: Mechanism of action for meropenem-vaborbactam.
References
- 1. Meropenem and this compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. Meropenem/vaborbactam fixed combination for the treatment of patients with complicated urinary tract infections. [vivo.weill.cornell.edu]
- 3. idstewardship.com [idstewardship.com]
- 4. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-Pharmacodynamic Target Attainment Analyses as Support for Meropenem-Vaborbactam Dosing Regimens and Susceptibility Breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Simulated Human Dosage Regimens of Meropenem and this compound against Carbapenem-Resistant Enterobacteriaceae in an In Vitro Hollow-Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Evaluation of Meropenem-Vaborbactam Combination for the Treatment of Urinary Tract Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [scholarship.libraries.rutgers.edu]
- 15. mdpi.com [mdpi.com]
- 16. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing | MDPI [mdpi.com]
- 17. This compound increases meropenem susceptibility in Pseudomonas aeruginosa clinical isolates displaying MexXY and AmpC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Early Experience With Meropenem-Vaborbactam for Treatment of Carbapenem-resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Meropenem-Vaborbactam Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jmilabs.com [jmilabs.com]
Validation & Comparative
Vaborbactam vs. Avibactam: A Comparative Analysis Against KPC-Producing Isolates
A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental evaluation of two leading β-lactamase inhibitors.
In the ongoing battle against antimicrobial resistance, the emergence of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global health. Vaborbactam and avibactam, two potent β-lactamase inhibitors, have emerged as crucial components of combination therapies to combat these challenging infections. This guide provides a comprehensive comparison of this compound and avibactam in their activity against KPC-producing isolates, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a cyclic boronic acid-based β-lactamase inhibitor, is co-formulated with meropenem. Avibactam, a diazabicyclooctane, is combined with ceftazidime. Both combinations have demonstrated potent in vitro activity against KPC-producing Enterobacterales, leading to high clinical cure rates.[1] While both inhibitors are effective against Class A carbapenemases like KPC, they exhibit differences in their spectrum of activity, resistance profiles, and clinical applications. This guide delves into these nuances to provide a clear understanding of their respective strengths and limitations.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of meropenem-vaborbactam and ceftazidime-avibactam against KPC-producing isolates. The data, compiled from various studies, highlights the potent efficacy of both combinations.
Table 1: Comparative In Vitro Activity of Meropenem-Vaborbactam and Ceftazidime-Avibactam against KPC-producing Klebsiella pneumoniae
| Antibiotic Combination | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |
| Meropenem-Vaborbactam | 0.06 - 0.12 | 0.25 - 1 | 97.5 - 99 |
| Ceftazidime-Avibactam | 1 - 2 | 4 - 8 | 97.5 - 98 |
Data compiled from multiple sources. MIC values for meropenem-vaborbactam are for meropenem with a fixed concentration of this compound (8 µg/mL). MIC values for ceftazidime-avibactam are for ceftazidime with a fixed concentration of avibactam (4 µg/mL). Susceptibility breakpoints are based on CLSI guidelines.
Table 2: Impact of KPC Variant on Inhibitor Potency
| KPC Variant | This compound (IC50 Fold-Change) | Avibactam (IC50 Fold-Change) |
| KPC-2 (Wild-Type) | 1 | 1 |
| KPC-2 D179Y | ~2 | ~20 |
| KPC-2 L169P | ~1 | ~4.5 |
Data adapted from studies on purified enzymes, showing the fold-change in the 50% inhibitory concentration (IC50) compared to the wild-type KPC-2 enzyme. This highlights that certain KPC mutations have a greater impact on avibactam's inhibitory activity.[2]
Mechanisms of Action and Resistance
This compound and avibactam effectively neutralize KPC enzymes, thereby restoring the activity of their partner β-lactam antibiotics. However, their chemical structures and interactions with the enzyme's active site differ, influencing their susceptibility to resistance mutations.
This compound, a cyclic boronic acid, forms a stable, covalent adduct with the serine residue in the active site of KPC.[3][4] This interaction is highly potent and durable. Avibactam, a diazabicyclooctane, also forms a covalent bond with the active site serine, but this bond is reversible.[5]
Mutations in the blaKPC gene, particularly those leading to amino acid substitutions in the Ω-loop of the enzyme (e.g., D179Y), can reduce the binding affinity of avibactam, leading to resistance to ceftazidime-avibactam.[2][6] Notably, the potency of this compound appears to be less affected by these specific mutations.[2][6] Resistance to meropenem-vaborbactam is more commonly associated with porin mutations (loss of OmpK35/36) that limit drug entry into the bacterial cell, sometimes in combination with increased efflux.[7][8]
Figure 1. Simplified diagram of KPC enzyme inhibition by this compound and avibactam.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of antimicrobial research. Below are detailed methodologies for key experiments used to evaluate the efficacy of this compound and avibactam.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the KPC-producing isolate from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microdilution plate.
-
-
Antimicrobial Preparation:
-
Prepare stock solutions of meropenem-vaborbactam and ceftazidime-avibactam. This compound is tested at a fixed concentration of 8 µg/mL, and avibactam at a fixed concentration of 4 µg/mL.
-
Perform two-fold serial dilutions of the β-lactam component in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Results are interpreted based on CLSI or EUCAST clinical breakpoints. For meropenem-vaborbactam against Enterobacterales, the CLSI breakpoint for susceptible is ≤4/8 µg/mL. For ceftazidime-avibactam, the susceptible breakpoint is ≤8/4 µg/mL.
-
Figure 2. Experimental workflow for MIC determination.
Time-Kill Assay
This dynamic assay evaluates the bactericidal activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a bacterial suspension in logarithmic growth phase with a starting density of approximately 106 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Concentrations: Test each antimicrobial combination at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Sampling and Plating:
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto non-selective agar plates.
-
-
Colony Counting and Analysis:
-
Incubate the plates for 18-24 hours at 37°C and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy can be assessed when the combination shows a ≥2-log10 decrease in CFU/mL compared to the most active single agent.
-
In Vivo Murine Infection Models
Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. The neutropenic thigh and lung infection models are commonly used for KPC-producing K. pneumoniae.
-
Animal Model:
-
Use specific pathogen-free mice (e.g., BALB/c or C57BL/6).
-
Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 before infection.
-
-
Infection:
-
Prepare an inoculum of the KPC-producing K. pneumoniae strain.
-
For the thigh infection model, inject the bacterial suspension intramuscularly into the thigh of the mice.
-
For the lung infection model, administer the inoculum intranasally or via intratracheal instillation to anesthetized mice.
-
-
Treatment:
-
Initiate treatment with meropenem-vaborbactam, ceftazidime-avibactam, or a control (e.g., saline) at a specified time post-infection (e.g., 2 hours).
-
Administer drugs via a clinically relevant route (e.g., subcutaneous or intravenous) at dosing regimens that simulate human pharmacokinetics.
-
-
Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the thighs or lungs, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU/gram of tissue).
-
Efficacy is determined by the reduction in bacterial burden in the treated groups compared to the control group.
-
Conclusion
Both this compound and avibactam, in their respective combination products, are highly effective against KPC-producing isolates. Meropenem-vaborbactam may have an advantage against strains with certain KPC mutations that confer resistance to ceftazidime-avibactam. Conversely, ceftazidime-avibactam has activity against some OXA-48-producing isolates, which this compound does not inhibit.[1] The choice between these agents may depend on local epidemiology, the specific resistance mechanisms of the infecting organism, and patient-specific factors. Continued surveillance and research are essential to optimize the use of these critical agents in the fight against multidrug-resistant bacteria.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. fda.gov [fda.gov]
- 3. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Model To Study Klebsiella pneumoniae Gastrointestinal Colonization and Host-to-Host Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. EUCAST: Rationale Documents [eucast.org]
A Comparative Guide to Vaborbactam and Clavulanic Acid: Efficacy and Applications
This guide provides an objective comparison of the efficacy of vaborbactam and clavulanic acid, two critical β-lactamase inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, spectrum of activity, and clinical performance supported by experimental data.
Introduction and Mechanism of Action
β-lactam antibiotics are a cornerstone of antibacterial therapy, but their effectiveness is threatened by bacterial resistance, primarily through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. β-lactamase inhibitors are compounds administered with β-lactam antibiotics to counteract this resistance mechanism.
Clavulanic Acid , one of the first discovered β-lactamase inhibitors, is a "suicide inhibitor".[1] It contains a β-lactam ring, allowing it to act as a substrate for the β-lactamase enzyme.[1] This interaction leads to the formation of an irreversible covalent bond that permanently inactivates the enzyme.[2]
This compound represents a newer generation of non-β-lactam inhibitors. It features a cyclic boronic acid pharmacophore that forms a stable, covalent adduct with the serine residue in the active site of serine β-lactamases.[1][2] This mechanism provides potent and targeted inhibition, particularly against certain high-threat carbapenemases.[2]
Comparative In Vitro Efficacy
The primary distinction between this compound and clavulanic acid lies in their spectrum of activity against different classes of β-lactamases. This compound was specifically developed to inhibit Ambler class A carbapenemases, most notably Klebsiella pneumoniae carbapenemase (KPC).[3][4] Clavulanic acid is effective against many common class A enzymes but does not inhibit KPC or other carbapenemases.[3][4]
This compound demonstrates potent inhibition of class A and class C β-lactamases.[5] In contrast, traditional inhibitors like clavulanic acid are generally not effective against class A carbapenemases.[3] Neither inhibitor is effective against class B metallo-β-lactamases (MBLs) or most class D oxacillinases (OXA).[5][6]
| β-Lactamase Class | Specific Enzymes | This compound Activity | Clavulanic Acid Activity |
| Class A (Serine) | TEM, SHV, CTX-M | Potent Inhibitor[3][6] | Potent Inhibitor[1] |
| KPC (Carbapenemase) | Potent Inhibitor [3][5] | No Significant Inhibition [3][4] | |
| Class B (Metallo) | NDM, VIM, IMP | No Inhibition[5][6] | No Inhibition |
| Class C (Serine) | AmpC, P99, MIR, FOX | Potent Inhibitor[3][6] | Variable / Weak Inhibition[5] |
| Class D (Serine) | OXA-type (Carbapenemase) | No Significant Inhibition[5] | Variable, not OXA-48-like[1] |
The addition of this compound significantly restores the activity of meropenem against KPC-producing Enterobacteriaceae. Studies show that for carbapenem-resistant Enterobacteriaceae (CRE), the MIC90 of meropenem alone can be >32 µg/mL, whereas for meropenem-vaborbactam, it is often reduced to 0.5-1 µg/mL for KPC-producers.[3][4] A study on Mycobacterium tuberculosis complex found that clavulanic acid reduced the modal meropenem MIC approximately eightfold, while this compound only produced a twofold reduction, indicating clavulanic acid is more potent in that specific context.[7][8]
| Organism (β-Lactamase Produced) | Antibiotic | Inhibitor (4 µg/mL) | MIC (µg/mL) |
| E. coli (CTX-M-15) | Ceftazidime | None | >128 |
| This compound | 0.5 | ||
| Clavulanic Acid | 0.5 | ||
| K. pneumoniae (KPC-2) | Meropenem | None | 32 |
| This compound | ≤0.03 | ||
| K. pneumoniae (SHV-18) | Ceftazidime | None | >128 |
| This compound | 64 | ||
| Clavulanic Acid | 4 |
Clinical Efficacy and Trial Data
The clinical utility of this compound, in combination with meropenem, has been established in landmark clinical trials for treating infections caused by multidrug-resistant organisms. Clavulanic acid combinations, such as amoxicillin-clavulanate and piperacillin-tazobactam (a related inhibitor), are mainstays for less resistant infections.
TANGO I: Complicated Urinary Tract Infections (cUTI)
The TANGO I trial compared meropenem-vaborbactam to piperacillin-tazobactam for cUTI. Meropenem-vaborbactam was found to be superior for the FDA primary endpoint of overall success (a composite of clinical cure and microbial eradication).[9][10]
| Endpoint | Meropenem-Vaborbactam | Piperacillin-Tazobactam | Difference [95% CI] |
| Overall Success (FDA) | 98.4% (189/192) | 94.0% (171/182) | 4.5% [0.7% to 9.1%] |
| Microbial Eradication (EMA) | 66.7% (128/192) | 57.7% (105/182) | 9.0% [-0.9% to 18.7%] |
| Adverse Events | 39.0% (106/272) | 35.5% (97/273) | - |
TANGO II & Real-World Data: CRE Infections
For infections caused by Carbapenem-Resistant Enterobacteriaceae (CRE), meropenem-vaborbactam has demonstrated significantly better outcomes compared to the best available therapy (BAT), which often included polymyxins or aminoglycosides.[3] Real-world studies have reinforced these findings, showing high rates of clinical success.[11][12][13]
| Study Type | Population | Meropenem-Vaborbactam | Best Available Therapy (BAT) / Comparator |
| TANGO II (RCT) | CRE Infections | Clinical Cure: 64.3% 28-Day Mortality: 17.9% | Clinical Cure: 33.3% 28-Day Mortality: 33.3% |
| Real-World Study | CRE Infections | 30-Day Clinical Success: 65% 30-Day Survival: 90% | N/A |
| Meta-Analysis | CRE Infections | Pooled Clinical Success: 75% Pooled 30-Day Survival: 75% | N/A |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test organism (e.g., K. pneumoniae) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Drug Dilution: The antimicrobial agents (e.g., meropenem alone and meropenem combined with a fixed concentration of this compound) are prepared in serial two-fold dilutions in cation-adjusted Mueller-Hinton broth.
-
Inoculation: A multi-channel pipette is used to inoculate 96-well microtiter plates containing the diluted antimicrobial agents with the prepared bacterial inoculum.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Clinical Trial Protocol: TANGO I Phase 3 Study
Methodology:
-
Design: A multicenter, multinational, randomized, double-blind, active-control trial.[10]
-
Participants: 550 adult patients with complicated urinary tract infection (cUTI), including acute pyelonephritis.[9]
-
Intervention: Patients were randomized 1:1 to receive either meropenem-vaborbactam (2g/2g) infused over 3 hours every 8 hours, or piperacillin-tazobactam (4g/0.5g) infused over 30 minutes every 8 hours.[10]
-
Duration: After a minimum of 15 doses of intravenous therapy, patients who met criteria for clinical improvement could be switched to oral levofloxacin to complete a 10-day total course of treatment.[10]
-
Primary Endpoints:
Clinical Decision Framework
The choice between a this compound- or clavulanate-based combination therapy is driven by the suspected pathogen and local resistance patterns. This compound is reserved for suspected or confirmed infections with KPC-producing CRE, whereas clavulanate combinations are appropriate for many common infections where ESBL production is a concern, but carbapenem resistance is not.
Conclusion
This compound and clavulanic acid are both vital tools in combating bacterial resistance, but they operate in different therapeutic arenas. Clavulanic acid remains a workhorse inhibitor effective against many common β-lactamases produced by organisms like E. coli and S. aureus. This compound, primarily used in combination with meropenem, is a specialized agent with potent activity against class A (KPC) and class C β-lactamases, providing a critical treatment option for serious infections caused by carbapenem-resistant Enterobacteriaceae. The choice of inhibitor is therefore highly dependent on the clinical context, the likely pathogen, and local antimicrobial resistance epidemiology.
References
- 1. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activity of new combinations of β-lactam and β-lactamase inhibitors against the Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-world clinical outcomes of meropenem/vaborbactam for treatment of carbapenem-resistant Enterobacterales infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Experience With Meropenem-Vaborbactam for Treatment of Carbapenem-resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Vaborbactam's Stand Against Novel Beta-Lactamases: A Comparative Guide
The escalating threat of antibiotic resistance, particularly from carbapenem-resistant Enterobacterales (CRE), has necessitated the development of novel therapeutic strategies. Vaborbactam, a cyclic boronic acid-based beta-lactamase inhibitor, represents a significant advancement in this ongoing battle. When combined with the carbapenem antibiotic meropenem, this compound effectively restores its activity against many CRE strains, offering a critical treatment option for severe infections. This guide provides a comprehensive comparison of this compound's performance against novel beta-lactamases, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Reversible Covalent Bond
This compound's efficacy lies in its unique mechanism of action. Unlike some earlier beta-lactamase inhibitors, this compound is not a beta-lactam itself but a boronic acid derivative.[1] It acts as a potent, reversible covalent inhibitor of serine beta-lactamases. The boron atom in this compound forms a stable, covalent bond with the catalytic serine residue in the active site of the beta-lactamase enzyme.[1][2] This bond mimics the transition state of beta-lactam hydrolysis, effectively trapping and inactivating the enzyme.[3] This reversible inhibition allows this compound to protect beta-lactam antibiotics, such as meropenem, from degradation.[4] this compound itself does not possess antibacterial activity.[4][5]
Mechanism of action of Meropenem-Vaborbactam.
Spectrum of Beta-Lactamase Inhibition
This compound demonstrates a broad spectrum of activity against Ambler Class A and Class C serine beta-lactamases.[6][7] Its most notable feature is its potent inhibition of Klebsiella pneumoniae carbapenemase (KPC) enzymes, which are a major cause of carbapenem resistance in Enterobacterales.[1][8] this compound is also effective against other Class A enzymes, including extended-spectrum beta-lactamases (ESBLs) like CTX-M, SHV, and TEM, as well as Class C cephalosporinases (AmpC).[7][9]
However, this compound's activity is limited against other classes of beta-lactamases. It does not inhibit Class B metallo-beta-lactamases (MBLs), such as NDM, VIM, and IMP, which utilize a zinc ion in their active site.[7][10][11] Furthermore, it has poor or no activity against Class D carbapenemases, also known as oxacillinases (OXA), such as OXA-48.[5][6][7]
In Vitro Efficacy of this compound
The potency of this compound's inhibitory activity is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate more potent inhibition. The combination of meropenem and this compound has demonstrated significant in vitro activity against a wide range of beta-lactamase-producing Enterobacterales, as shown by the reduction in minimum inhibitory concentrations (MICs).
Table 1: this compound Inhibition Constants (Ki) and Kinetic Parameters against Various Beta-Lactamases
| Beta-Lactamase | Ambler Class | Ki (nM) | k2/K (M-1s-1) | koff (s-1) | Residence Time (min) |
| KPC-2 | A | 69[3] | 5.5 x 103[6] | 0.000043[6] | 394[6] |
| KPC-3 | A | - | 6.7 x 103[6] | 0.000030[6] | - |
| CTX-M-15 | A | <69[3] | - | - | - |
| SHV-12 | A | <69[3] | - | - | - |
| AmpC | C | - | - | - | - |
Data compiled from multiple sources.[3][6] A dash (-) indicates data not available.
Table 2: In Vitro Activity of Meropenem and Meropenem-Vaborbactam against Beta-Lactamase-Producing Enterobacterales
| Organism Group (Beta-Lactamase Produced) | Meropenem MIC90 (µg/mL) | Meropenem-Vaborbactam MIC90 (µg/mL) |
| KPC-producing Enterobacterales | >32[1] | 0.5[1] |
| ESBL-producing E. coli | - | - |
| AmpC-producing Enterobacter cloacae | - | - |
| OXA-48-producing K. pneumoniae | - | - |
| MBL-producing K. pneumoniae | - | - |
MIC90 represents the concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[1] A dash (-) indicates data not available.
Comparative Analysis with Other Novel Beta-Lactamase Inhibitors
This compound is one of several new beta-lactamase inhibitors that have recently become available. A comparison with other agents, such as avibactam and relebactam, is crucial for understanding their respective clinical utility.
Table 3: Comparison of this compound, Avibactam, and Relebactam
| Feature | Meropenem-Vaborbactam | Ceftazidime-Avibactam | Imipenem-Cilastatin-Relebactam |
| Inhibitor Class | Cyclic boronic acid[1] | Diazabicyclooctane (DBO)[12] | Diazabicyclooctane (DBO)[12] |
| Partner Antibiotic | Meropenem | Ceftazidime | Imipenem-Cilastatin |
| Activity against Class A (KPC) | Excellent[10] | Excellent[12] | Excellent[12] |
| Activity against Class A (ESBL) | Good[7] | Excellent[13] | Good[13] |
| Activity against Class C (AmpC) | Good[10] | Excellent[12] | Good[12] |
| Activity against Class D (OXA-48) | None[5] | Moderate[12] | Limited[12] |
| Activity against Class B (MBLs) | None[10] | None[12] | None[12] |
| Activity against P. aeruginosa | Generally ineffective[14] | Active[12] | Active[12] |
This table provides a general overview. Susceptibility can vary based on specific resistance mechanisms.
Experimental Protocols
The data presented in this guide are derived from standardized laboratory methods. The following are outlines of the key experimental protocols used to evaluate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of meropenem-vaborbactam is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[15][16]
-
Preparation: A series of twofold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth. This compound is added to each dilution at a fixed concentration, typically 8 µg/mL.[8][17]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: The microdilution plates are incubated at 35°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of meropenem in the presence of fixed-concentration this compound that completely inhibits visible bacterial growth.
Workflow for MIC determination.
Enzyme Inhibition Kinetics (Ki and IC50 Determination)
Enzyme kinetics are studied to determine the inhibitory potency of this compound against purified beta-lactamase enzymes.
-
Enzyme and Substrate Preparation: Purified beta-lactamase enzyme and a chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.
-
Assay: The rate of substrate hydrolysis by the enzyme is measured spectrophotometrically by monitoring the change in absorbance over time.
-
IC50 Determination: The assay is performed in the presence of various concentrations of this compound. The IC50 is the concentration of this compound that reduces the rate of substrate hydrolysis by 50%.
-
Ki Determination: To determine the inhibition constant (Ki), the assay is performed with multiple substrate and inhibitor concentrations. The data are then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).
Conclusion
This compound, in combination with meropenem, is a powerful tool in the fight against multidrug-resistant Gram-negative bacteria. Its potent inhibition of KPC and other Class A and C beta-lactamases has restored the utility of meropenem for treating serious infections caused by CRE.[5] However, its lack of activity against metallo-beta-lactamases and OXA-48-like carbapenemases underscores the need for continued development of new and diverse beta-lactamase inhibitors and the importance of rapid diagnostics to guide appropriate therapy.[5][18] The data and protocols presented here provide a foundation for further research and development in this critical area of infectious disease.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. VABOMERE (meropenem and this compound) Ç How It Works [vabomere.com]
- 5. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
- 13. New β-Lactam–β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmilabs.com [jmilabs.com]
- 18. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Vaborbactam and Other Novel Beta-Lactamase Inhibitors in Preclinical Animal Models
A comparative analysis of the in vivo efficacy of meropenem-vaborbactam, ceftazidime-avibactam, and imipenem-relebactam against carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa in established murine infection models.
Meropenem-Vaborbactam: In Vivo Efficacy Against KPC-Producing CRE
Vaborbactam, a novel boronic acid-based BLI, restores the activity of meropenem against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacteriaceae.[1] In vivo studies have demonstrated the efficacy of this combination in various murine infection models.
Experimental Data Summary
| Animal Model | Bacterial Strain | Treatment Regimen | Change in Bacterial Burden (log10 CFU/tissue) vs. Control | Reference |
| Neutropenic Thigh | K. pneumoniae KP1074 (KPC-producing) | Meropenem (300 mg/kg) + this compound (50 mg/kg) - single dose | Significant reduction | --INVALID-LINK-- |
| Neutropenic Thigh | K. pneumoniae KP1094 (KPC-producing) | Meropenem (300 mg/kg) + this compound (100 mg/kg) q2h for 24h | ~2.5 log reduction | --INVALID-LINK-- |
| Neutropenic Lung | K. pneumoniae BAA-1705 (KPC-producing) | Meropenem (100 mg/kg) + this compound (25 mg/kg) q2h for 24h | ~2.0 log reduction | --INVALID-LINK-- |
| Pyelonephritis | E. coli EC-11 (KPC-producing) | Meropenem (100 mg/kg) + this compound (25 mg/kg) q2h for 24h | ~2.5 log reduction | --INVALID-LINK-- |
| Pyelonephritis | K. pneumoniae UNT170-1 (KPC-producing) | Meropenem (100 mg/kg) + this compound (25 mg/kg) q2h for 24h | ~3.0 log reduction | --INVALID-LINK-- |
Experimental Protocol: Murine Thigh Infection Model
A commonly utilized model to assess the in vivo efficacy of antimicrobial agents is the neutropenic murine thigh infection model.
Methodology:
-
Neutropenia Induction: Female Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.
-
Inoculation: On day 0, mice are inoculated intramuscularly in the thigh with a bacterial suspension of the test organism.
-
Treatment: Treatment with meropenem-vaborbactam, meropenem alone, or vehicle control is initiated 2 hours post-infection. Dosing is typically administered subcutaneously every 2 hours for a total of 24 hours to simulate human pharmacokinetic profiles.
-
Endpoint: At 24 hours after the initiation of treatment, mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated for bacterial colony-forming unit (CFU) quantification.
Ceftazidime-Avibactam: In Vivo Efficacy Against CRE and P. aeruginosa
Avibactam is a diazabicyclooctane non-β-lactam BLI that inhibits a broad spectrum of β-lactamases, including KPC and some class C and D enzymes. It is combined with the third-generation cephalosporin, ceftazidime.
Experimental Data Summary
| Animal Model | Bacterial Strain | Treatment Regimen | Change in Bacterial Burden (log10 CFU/tissue) vs. Control | Reference |
| Neutropenic Thigh | K. pneumoniae (KPC-producing) | Human-simulated ceftazidime-avibactam | >2 log reduction | --INVALID-LINK-- |
| Neutropenic Thigh | NDM-producing Enterobacteriaceae | Human-simulated ceftazidime-avibactam | 0.61 to 1.42 log reduction | --INVALID-LINK-- |
| Neutropenic Lung | P. aeruginosa | Human-simulated ceftazidime-avibactam | >1 log reduction for MICs ≤32 µg/ml | --INVALID-LINK-- |
Experimental Protocol: Murine Lung Infection Model
To evaluate efficacy against respiratory pathogens, the murine lung infection model is employed.
Methodology:
-
Neutropenia Induction: Similar to the thigh model, mice are rendered neutropenic.
-
Inoculation: Mice are anesthetized and intranasally inoculated with a bacterial suspension.
-
Treatment: Human-simulated exposures of ceftazidime-avibactam are administered, typically starting 2 hours after infection and continuing for 24 hours.
-
Endpoint: Lungs are harvested, homogenized, and bacterial burden is quantified by CFU counting.
Imipenem-Relebactam: In Vivo Efficacy Against P. aeruginosa and KPC-Producing K. pneumoniae
Relebactam, another diazabicyclooctane inhibitor, is combined with imipenem/cilastatin. It is effective against class A and C β-lactamases.
Experimental Data Summary
| Animal Model | Bacterial Strain | Treatment Regimen | Change in Bacterial Burden (log10 CFU/tissue) vs. Control | Reference |
| Disseminated Infection | P. aeruginosa (imipenem-resistant) | Imipenem (30 mg/kg) + Relebactam (40 mg/kg) | 3.73 log reduction | --INVALID-LINK-- |
| Disseminated Infection | K. pneumoniae (KPC-producing) | Imipenem (30 mg/kg) + Relebactam (40 mg/kg) | 3.06 log reduction | --INVALID-LINK-- |
| Neutropenic Thigh | P. aeruginosa (imipenem-resistant) | Human-simulated imipenem/relebactam | ≥2 log reduction in 93% of isolates | --INVALID-LINK-- |
Experimental Protocol: Murine Disseminated Infection Model
This model assesses the ability of an antimicrobial to clear bacteria from the bloodstream and prevent systemic infection.
Methodology:
-
Inoculation: Mice are infected via intravenous injection of the bacterial suspension.
-
Treatment: Treatment is initiated shortly after infection (e.g., 1 hour) with the test compounds.
-
Endpoint: At a predetermined time point (e.g., 24 hours), mice are euthanized, and spleens are harvested for bacterial load determination.
Comparative Insights and Concluding Remarks
Based on the available data from separate murine infection models, all three novel BLI combinations—meropenem-vaborbactam, ceftazidime-avibactam, and imipenem-relebactam—demonstrate significant in vivo efficacy against their target carbapenem-resistant pathogens.
-
Meropenem-vaborbactam shows robust activity against KPC-producing Enterobacteriaceae in thigh, lung, and pyelonephritis models.
-
Ceftazidime-avibactam is effective against KPC-producing Enterobacteriaceae and P. aeruginosa in thigh and lung infection models.
-
Imipenem-relebactam demonstrates potent efficacy against imipenem-resistant P. aeruginosa and KPC-producing K. pneumoniae in disseminated and thigh infection models.
It is crucial to underscore that the absence of direct head-to-head comparative studies in standardized animal models makes it challenging to definitively rank the in vivo efficacy of these agents. The observed differences in bacterial load reduction can be influenced by variations in experimental protocols, including the specific animal strain, bacterial isolate, and dosing regimens used in each study. Future preclinical research should prioritize direct comparative studies to provide a clearer understanding of the relative in vivo performance of these important new therapies.
References
Vaborbactam's Potentiation of Carbapenems: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health. A key resistance mechanism is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. Vaborbactam, a novel non-β-lactam, cyclic boronic acid β-lactamase inhibitor, was specifically designed to inhibit serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[1][2] When combined with a carbapenem, this compound restores the antibiotic's activity against many CRE strains. This guide provides an objective comparison of this compound's ability to potentiate different carbapenems in vitro, supported by experimental data.
Comparative In Vitro Potentiation of Carbapenems by this compound
This compound has been evaluated in combination with several carbapenems to determine its potential to restore their activity against carbapenemase-producing bacteria. The most extensive data is available for the combination of meropenem and this compound, which is a clinically approved formulation. However, comparative in vitro studies have also assessed its effect on other carbapenems.
The following table summarizes the in vitro potentiation of various carbapenems by a fixed concentration of this compound against KPC-producing isolates of E. coli, Enterobacter cloacae, and Klebsiella species. The data is presented as the fold-reduction in the Minimum Inhibitory Concentration (MIC) of the carbapenem in the presence of this compound.
| Carbapenem | Fold Reduction in MIC with this compound (4 µg/mL) |
| Biapenem | ≥64-fold |
| Meropenem | ≥32-fold |
| Imipenem | ≥32-fold |
| Ertapenem | ≥16-fold |
| Doripenem | Data not available in the reviewed literature |
Data sourced from a study by Hecker et al., which demonstrated that this compound restored the activity of multiple carbapenems against KPC-producing isolates.[2]
These findings indicate that this compound is a potent potentiator of multiple carbapenems, with the most significant effect observed for biapenem, followed by meropenem and imipenem. While data for doripenem in combination with this compound was not available in the reviewed literature, the existing results underscore this compound's broad utility in reversing carbapenem resistance mediated by KPC enzymes.
The combination of meropenem and this compound has been extensively studied and has demonstrated potent in vitro activity against a global collection of KPC-positive Enterobacteriaceae.[3] In one study, the addition of this compound at a fixed concentration of 8 μg/mL lowered the meropenem MIC50 from 32 to 0.06 μg/mL and the MIC90 from >32 to 1 μg/mL against 991 KPC-positive isolates.[2][3] This significant reduction in MIC values highlights the ability of this compound to restore meropenem's efficacy against these challenging pathogens.
Experimental Protocols
The in vitro potentiation of carbapenems by this compound is primarily determined using antimicrobial susceptibility testing (AST) methods, with broth microdilution being the reference standard.
Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium. To assess the potentiation by this compound, the MIC of a carbapenem is determined both in the absence and presence of a fixed concentration of this compound.
General Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the carbapenems and this compound are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Plate Inoculation: A 96-well microtiter plate is prepared with serial dilutions of the carbapenem alone and the carbapenem in combination with a fixed concentration of this compound (e.g., 4 or 8 µg/mL). Each well is then inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. The potentiation effect is quantified by comparing the MIC of the carbapenem alone to the MIC of the carbapenem in the presence of this compound.
Checkerboard Assay
The checkerboard assay is a two-dimensional dilution method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
General Protocol:
-
Plate Preparation: In a 96-well microtiter plate, serial dilutions of the carbapenem are made along the x-axis, and serial dilutions of this compound are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the broth microdilution method.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizing the Experimental Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing carbapenem potentiation and the underlying mechanism of action.
Caption: Workflow for In Vitro Potentiation Testing.
Caption: this compound's Mechanism of Carbapenem Potentiation.
References
Vaborbactam's Efficacy in Preclinical Infection Models: A Comparative Analysis
A notable gap exists in publicly available literature regarding the efficacy of meropenem-vaborbactam in validated, polymicrobial in vivo infection models. The majority of robust preclinical data comes from monomicrobial models, which, while not fully replicating the complexity of mixed infections, provide critical insights into the compound's in vivo activity and comparative performance against other antibacterial agents. This guide synthesizes the available data from these monomicrobial models to offer a comparative perspective on vaborbactam's efficacy for researchers, scientists, and drug development professionals.
Comparative Efficacy in a Neutropenic Mouse Thigh Infection Model
The neutropenic mouse thigh infection model is a standard tool for evaluating the in vivo efficacy of antibiotics. In this model, meropenem-vaborbactam has demonstrated significant bacterial killing against various pathogens.[1]
| Pathogen (Strain) | Treatment Group | Dose (mg/kg) | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |
| K. pneumoniae (KPC-producing) | Meropenem-Vaborbactam | 300/50 | -0.8 to -2.89 | [1] |
| K. pneumoniae (KPC-producing) | Meropenem alone | 300 | < -0.5 or no killing | [1] |
| P. aeruginosa | Meropenem-Vaborbactam | human-simulated 2g/2g q8h | Bacterial killing at MICs up to 16 mg/L | |
| A. baumannii | Meropenem-Vaborbactam | human-simulated 2g/2g q8h | Bacterial killing at MICs up to 16 mg/L |
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This model is designed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent in the thigh muscle of immunocompromised mice.
-
Animal Model: Specific pathogen-free female ICR mice (or similar strain), typically weighing 20-22g.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This reduces the neutrophil count to <100/mm³, mimicking an immunocompromised state.
-
Infection: Mice are inoculated intramuscularly into the thigh with a bacterial suspension (e.g., 0.1 mL of a 10^6 to 10^7 CFU/mL solution) of the test organism, such as KPC-producing Klebsiella pneumoniae.[1]
-
Treatment: Antibiotic therapy is initiated, typically 2 hours post-infection. Meropenem-vaborbactam and comparator agents are administered subcutaneously or intraperitoneally at various dosing schedules to simulate human pharmacokinetic profiles.[1]
-
Endpoint: At 24 hours post-treatment initiation, mice are euthanized. The thigh muscles are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/thigh).
-
Data Analysis: The change in bacterial load (log10 CFU/thigh) is calculated by comparing the bacterial count in treated mice to that in untreated control mice at the start of therapy. A reduction of ≥1 log10 CFU is generally considered bactericidal activity.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.
References
A Researcher's Guide to Cross-Resistance Studies: Vaborbactam vs. Other β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global health. The development of novel β-lactam/β-lactamase inhibitor combinations has provided crucial therapeutic options. This guide offers an objective comparison of meropenem-vaborbactam with other key inhibitors, focusing on cross-resistance profiles supported by experimental data.
Introduction to Vaborbactam
This compound is a cyclic boronic acid-based β-lactamase inhibitor with potent activity against Ambler class A (e.g., KPC, CTX-M, SHV, TEM) and class C (e.g., P99, MIR, FOX) serine β-lactamases.[1][2] It restores the activity of meropenem against many carbapenem-resistant strains.[2] Unlike some other inhibitors, this compound's efficacy is less affected by mutations in the KPC enzyme itself; instead, resistance to meropenem-vaborbactam is primarily associated with mechanisms that reduce drug accumulation, such as porin mutations.[3][4]
Comparative In Vitro Activity
The following table summarizes the in vitro activity of meropenem-vaborbactam and comparator agents against KPC-producing Enterobacterales. Data is presented as Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, and the overall percentage of susceptible isolates.
| Agent | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Citations |
| Meropenem-Vaborbactam | KPC-producing Enterobacterales | 0.06 | 1 | 99.0 | [5] |
| KPC-producing K. pneumoniae | 0.12 | 1 | 98.9 | [5][6] | |
| Ceftazidime-Avibactam | KPC-producing Enterobacterales | 1 | 4 | 98.0 | [1] |
| KPC-producing K. pneumoniae | 4 | 8 | 97.7 | [4] | |
| Imipenem-Relebactam | KPC-producing K. pneumoniae | 0.25 | 1 | >97.0 | [4][7] |
Mechanisms of Resistance and Cross-Resistance
A critical differentiator between these inhibitors lies in their respective resistance mechanisms, which dictates the potential for cross-resistance.
-
Meropenem-Vaborbactam: Resistance is not typically driven by mutations in the blaKPC gene. Instead, it arises from a combination of factors that limit drug entry into the bacterial cell, primarily:
-
Ceftazidime-Avibactam: Resistance is frequently associated with specific mutations within the blaKPC gene, leading to amino acid substitutions in the KPC enzyme (e.g., D179Y) that reduce avibactam's binding affinity.[4] Isolates with these mutations may, paradoxically, show restored susceptibility to carbapenems.[4]
-
Imipenem-Relebactam: Resistance in KPC-producing K. pneumoniae has also been linked to mutations in the OmpK36 porin.[10]
Cross-Resistance: Due to these differing mechanisms, cross-resistance is not absolute. Studies have shown that a significant portion of ceftazidime-avibactam-resistant isolates remain susceptible to meropenem-vaborbactam.[1] However, isolates with resistance mechanisms based on porin loss can show reduced susceptibility to both imipenem-relebactam and meropenem-vaborbactam.[10]
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical workflow for investigating cross-resistance between β-lactamase inhibitors.
Caption: A flowchart outlining the key experimental stages in a cross-resistance study.
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of meropenem-vaborbactam and comparator agents against bacterial isolates.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Stock solutions of antimicrobial agents.
-
-
Procedure:
-
Prepare two-fold serial dilutions of each antimicrobial agent in CAMHB directly in the microtiter plates. This compound concentration is typically fixed at 8 µg/mL.
-
Inoculate each well with 100 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Determination of β-Lactamase Inhibitor Potency (IC₅₀)
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of a purified β-lactamase enzyme by 50%.
-
Materials:
-
Purified β-lactamase (e.g., KPC-2).
-
β-lactamase inhibitor (e.g., this compound, avibactam).
-
Chromogenic substrate (e.g., nitrocefin).
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a microplate, add the purified β-lactamase enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
-
Monitor the rate of nitrocefin hydrolysis by measuring the change in absorbance (at ~490 nm) over time.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Quantification of blaKPC Gene Copy Number by qPCR
-
Objective: To determine the relative copy number of the blaKPC gene compared to a single-copy chromosomal reference gene.
-
Materials:
-
Bacterial DNA extracted from isolates.
-
Primers and probes specific for the blaKPC gene and a single-copy reference gene (e.g., rpoB).
-
qPCR master mix.
-
Real-time PCR instrument.
-
-
Procedure:
-
Design or obtain validated primers and probes for the target and reference genes.
-
Prepare a reaction mixture containing qPCR master mix, primers, probes, and template DNA.
-
Perform the qPCR reaction using standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C).[9][11]
-
Generate a standard curve using a plasmid containing a known copy number of the target gene to quantify the absolute copy number.[12]
-
Calculate the relative copy number of blaKPC by normalizing it to the copy number of the single-copy reference gene.
-
Conclusion
This compound is a potent inhibitor of KPC enzymes, restoring meropenem's activity against a high percentage of CRE. The primary mechanism of resistance to meropenem-vaborbactam involves impaired drug permeability due to porin mutations, a distinct pathway compared to the enzyme-modification resistance often seen with ceftazidime-avibactam. This mechanistic difference results in a low rate of cross-resistance, making meropenem-vaborbactam a valuable therapeutic alternative for infections caused by KPC-producing Enterobacterales, including some that have developed resistance to other novel inhibitor combinations. Understanding these distinctions through the standardized experimental protocols outlined in this guide is crucial for ongoing research and the strategic development of new antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 9. Rapid Detection of blaKPC Carbapenemase Genes by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Klebsiella pneumoniae Carbapenem Resistance Genes by qPCR: Choosing the Right Method for Total DNA Extraction [mdpi.com]
- 12. Carbapenem antibiotic stress increases bla KPC ‐2 gene relative copy number and bacterial resistance levels of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Vaborbactam vs. Avibactam in Pharmacokinetics
In the ongoing fight against antimicrobial resistance, the combination of β-lactam antibiotics with β-lactamase inhibitors has proven to be a critical strategy. Among the newer generation of these inhibitors, vaborbactam and avibactam have emerged as key players, restoring the efficacy of their partner antibiotics against multidrug-resistant Gram-negative bacteria. This guide provides a detailed comparative analysis of the pharmacokinetic profiles of this compound and avibactam, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
At a Glance: Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of a drug are paramount to its clinical success, dictating its absorption, distribution, metabolism, and excretion (ADME). While direct head-to-head comparative pharmacokinetic trials between this compound and avibactam are limited, a compilation of data from various clinical studies allows for a robust comparison.[1][2][3] Both agents are primarily cleared renally and exhibit pharmacokinetics that are well-matched with their respective β-lactam partners, meropenem and ceftazidime.[4][5]
| Pharmacokinetic Parameter | This compound | Avibactam |
| Partner Antibiotic | Meropenem | Ceftazidime, Aztreonam |
| Half-life (t½) | ~1.2 - 2.0 hours | ~1.4 - 3.2 hours[6] |
| Volume of Distribution (Vd) | ~18.6 L | ~15.4 - 26.3 L[6] |
| Clearance (CL) | Decreases with renal impairment | Decreases with renal impairment[7] |
| Protein Binding | ~33% | ~8%[8] |
| Primary Route of Elimination | Renal excretion (75-95% as unchanged drug)[9][10] | Renal excretion (~97% as unchanged drug)[11] |
| Drug-Drug Interactions | No significant pharmacokinetic interactions with meropenem.[9][10] | No significant pharmacokinetic interactions with ceftazidime or aztreonam.[12] Transport may be affected by inhibitors of OAT1 and OAT3.[13] |
Delving Deeper: Experimental Protocols
The determination of these pharmacokinetic parameters relies on rigorous and well-defined experimental protocols. A typical clinical study to assess the pharmacokinetics of this compound or avibactam involves the following key steps:
1. Study Design and Dosing:
-
Healthy volunteers or patients with specific infections are enrolled.
-
Single or multiple ascending doses of the β-lactamase inhibitor, alone or in combination with its partner antibiotic, are administered intravenously over a defined period (e.g., 3-hour infusion).[4]
-
For renal impairment studies, subjects are stratified into cohorts based on their estimated glomerular filtration rate (eGFR).[4][7]
2. Sample Collection:
-
Serial blood samples are collected at predetermined time points before, during, and after the infusion.
-
Urine samples are often collected over specified intervals to determine the extent of renal excretion.[10]
3. Bioanalytical Method:
-
Plasma and urine concentrations of the drug are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for accurate measurement.
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[10]
-
Specialized software, such as Phoenix WinNonlin, is commonly employed for these calculations.[10][14]
-
Population pharmacokinetic (PopPK) models, often developed using software like NONMEM, are used to characterize the time course of the drugs and identify sources of variability in a larger population.[15][16]
Visualizing the Mechanisms
To better understand the processes governing the efficacy and disposition of this compound and avibactam, the following diagrams illustrate their mechanism of action and potential pharmacokinetic pathways.
Both this compound and avibactam act as reversible covalent inhibitors of serine β-lactamases.[5][17] They form a stable complex with the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic.[6] Unlike "suicide" inhibitors, this reaction is reversible, allowing the inhibitor to be released and potentially inhibit other β-lactamase molecules.[5]
The primary route of elimination for both this compound and avibactam is renal excretion.[6][9][10] this compound is known to utilize bacterial porin channels, such as OmpK35 and OmpK36, for entry into the bacterial cell.[8] Avibactam's disposition involves renal transporters like OAT1 and OAT3, and hepatic uptake transporters such as OATP1B1 and OATP1B3 may play a role in its distribution to tissues.[13][18]
References
- 1. Head-to-head: meropenem/vaborbactam versus ceftazidime/avibactam in ICUs patients with KPC-producing K. pneumoniae infections– results from a retrospective multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. certara.com [certara.com]
- 8. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of this compound and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Population Pharmacokinetics of Meropenem and this compound Based on Data from Noninfected Subjects and Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Vaborbactam
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials. Vaborbactam, a crucial β-lactamase inhibitor, requires meticulous handling throughout its lifecycle, including its ultimate disposal. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical step in preventing environmental contamination and mitigating the development of antimicrobial resistance. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of this compound Waste Management
The disposal of this compound, as with any pharmaceutical waste, is governed by stringent regulations to safeguard public health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative to comply with all federal, state, and local regulations, which may impose stricter guidelines than federal mandates.[1]
Improper disposal methods, such as sewering or discarding in regular trash, can lead to the contamination of water systems and soil.[1] The presence of antibiotics and their inhibitors in the environment is a significant concern as it can contribute to the rise of antimicrobial resistance.
Preparing this compound Waste for Disposal
Proper preparation of this compound waste is crucial for safe handling and effective disposal. This includes both unused, expired this compound and any materials contaminated with it (e.g., vials, syringes, personal protective equipment).
Solubility Data for Disposal Preparation
For thermal destruction, this compound may need to be dissolved in a suitable combustible solvent. The following table summarizes the solubility of this compound in common organic solvents.[2] This information is critical for preparing a homogenous solution for incineration.
| Solvent | Solubility (approximate) |
| Ethanol | 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| Phosphate Buffered Saline (PBS), pH 7.2 | 2 mg/mL |
Note: When preparing solutions, always use a fume hood and appropriate personal protective equipment (PPE).
Step-by-Step Disposal Procedures for this compound
The following procedures provide a clear framework for the safe disposal of this compound in a laboratory setting.
-
Waste Identification and Segregation:
-
Characterize the this compound waste. Determine if it is considered hazardous waste according to federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for guidance.
-
Segregate this compound waste from non-hazardous laboratory trash.[1] It should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this compound waste with incompatible materials.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Disposal Route Selection:
-
Consult with EHS: Your institution's EHS department is the primary resource for determining the appropriate disposal pathway. They can provide specific protocols and connect you with licensed hazardous waste contractors.
-
Licensed Hazardous Waste Disposal Service: The preferred and most compliant method for disposing of pharmaceutical waste is through a licensed and reputable hazardous waste disposal service.[1] These services are equipped to handle and treat chemical waste in accordance with all regulations.
-
-
Recommended Disposal Method: Incineration
-
The Safety Data Sheet (SDS) for this compound advises dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
-
Alternative Considerations: Chemical Degradation (with caution)
-
This compound, as a β-lactamase inhibitor, shares structural similarities with β-lactam antibiotics, which are susceptible to hydrolysis under acidic or basic conditions.
-
While chemical degradation could potentially be a pre-treatment step, there are no established protocols for the chemical neutralization of this compound.
-
This method should not be attempted without explicit guidance and approval from your institution's EHS department. They can assess the feasibility and safety of any proposed chemical treatment.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance and waste tracking.
-
Prohibited Disposal Methods
-
Do NOT pour this compound waste down the drain. This is strictly prohibited for most chemical waste and can lead to contamination of waterways.[1]
-
Do NOT dispose of this compound waste in the regular trash. This can lead to environmental contamination and potential exposure to personnel.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding their commitment to scientific excellence and safety.
References
Personal protective equipment for handling Vaborbactam
Essential Safety and Handling Guide for Vaborbactam
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, a β-lactamase inhibitor. Adherence to these protocols is critical for personal safety and the prevention of laboratory contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and requires careful handling to avoid exposure.[1] Direct contact with the eyes, skin, and clothing should be prevented.[2][3] The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or a face shield | Must comply with OSHA regulation 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. |
| Body | Protective clothing | A lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron should be worn for larger quantities or when there is a risk of splashing.[3] |
| Respiratory | Respiratory protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling fine powders to prevent dust inhalation.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. For handling the powdered form of this compound, a chemical fume hood is strongly recommended to minimize dust formation and inhalation.[3]
-
Ensure all necessary PPE is readily available and in good condition.
2. Handling the Compound:
-
Avoid breathing in any dust, fumes, gases, mists, vapors, or sprays of the substance.[1]
-
Prevent all contact with skin, eyes, and clothing.[3]
-
Refrain from eating, drinking, or smoking in the designated handling areas.[1][3]
-
Take precautionary measures against static discharge.[1]
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling is complete.[1][2][3]
-
Clean and decontaminate all work surfaces and equipment after use.
4. Storage:
-
Store this compound in accordance with the information provided on the product insert.[1] Generally, it is supplied as a crystalline solid and should be stored at -20°C.[2]
Emergency and Disposal Procedures
Emergency First Aid:
-
If Swallowed: Immediately contact a poison center or doctor. Rinse the mouth.[1] Due to the potential for delayed symptoms, medical observation for at least 48 hours after the incident is advised.[1]
-
If Inhaled: Move the individual to fresh air. If complaints arise, consult a doctor.[1]
-
After Skin Contact: While this compound is generally not a skin irritant, it is best to wash the affected area thoroughly.[1]
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[1]
Disposal Plan:
-
All waste, including the compound itself and any contaminated materials, must be disposed of in accordance with local, regional, national, and international regulations.[1]
-
Contaminated PPE and cleaning materials should be collected and disposed of as hazardous waste.[3] Do not allow the substance to enter sewers or surface and ground water.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
